molecular formula C34H37Cl2FN4O7S B15136428 c-Met-IN-19

c-Met-IN-19

Cat. No.: B15136428
M. Wt: 735.6 g/mol
InChI Key: WFZSEUZHWATVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Met-IN-19 is a useful research compound. Its molecular formula is C34H37Cl2FN4O7S and its molecular weight is 735.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H37Cl2FN4O7S

Molecular Weight

735.6 g/mol

IUPAC Name

N'-[(2,6-dichlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide

InChI

InChI=1S/C34H37Cl2FN4O7S/c1-44-16-10-34(40-49(42,43)22-25-26(35)5-3-6-27(25)36)39-23-7-8-31(28(37)19-23)48-30-9-11-38-29-21-33(32(45-2)20-24(29)30)47-15-4-12-41-13-17-46-18-14-41/h3,5-9,11,19-21H,4,10,12-18,22H2,1-2H3,(H,39,40)

InChI Key

WFZSEUZHWATVDN-UHFFFAOYSA-N

Canonical SMILES

COCCC(=NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F

Origin of Product

United States

Foundational & Exploratory

Unveiling the Action of c-Met-IN-19: A Technical Guide to a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of c-Met-IN-19, a potent inhibitor of the c-Met receptor tyrosine kinase. This document outlines the critical role of the c-Met signaling pathway in cancer, details the biochemical and cellular activity of this compound, and furnishes representative experimental protocols for the evaluation of such inhibitors. Diagrams generated using Graphviz are provided to visualize key signaling pathways and experimental workflows, adhering to specified design constraints for clarity and high-contrast readability.

Introduction: The c-Met Signaling Axis in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its unique ligand, Hepatocyte Growth Factor (HGF), forms a critical signaling pathway essential for embryonic development, tissue regeneration, and wound healing.[1][2] This pathway, however, is frequently dysregulated in a wide array of human cancers through mechanisms including gene amplification, activating mutations, and protein overexpression.[3][4] Aberrant c-Met activation triggers a cascade of downstream signaling events that promote tumor cell proliferation, survival, migration, and invasion, ultimately contributing to tumor growth and metastasis.[5] This oncogenic dependency makes the HGF/c-Met axis a compelling target for therapeutic intervention in oncology.

This compound: A Potent and Selective Inhibitor

This compound, also identified in scientific literature as compound 21j , is a potent small molecule inhibitor of the c-Met kinase. Its discovery was the result of structure-activity relationship (SAR) and molecular modeling studies aimed at enhancing hydrophobic interactions within the allosteric back pocket of the c-Met active site. This targeted design has culminated in a compound with superior efficacy compared to earlier lead compounds and the established multi-kinase inhibitor, foretinib.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound, showcasing its potency at both the enzymatic and cellular levels.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)
This compound (Compound 21j)c-Met Kinase1.99

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer0.25
HT-29Colorectal Cancer0.36
SGC-7901Gastric Cancer0.98
MDA-MB-231Breast Cancer0.76

IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By binding to the kinase domain, it prevents the autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235) in the activation loop, which is the critical first step in the signal transduction cascade. This blockade abrogates the recruitment and phosphorylation of downstream adaptor proteins and effector molecules, effectively shutting down the pro-oncogenic signals. The design of this compound, targeting a hydrophobic back pocket, suggests a binding mode that confers high potency and potentially selectivity.

The c-Met Signaling Pathway

Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2. This initiates several major downstream signaling cascades:

  • RAS/MAPK Pathway: Primarily drives cell proliferation.

  • PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

  • STAT3 Pathway: Implicated in cell motility, invasion, and tubulogenesis.

The following diagram illustrates the canonical c-Met signaling pathway and the point of inhibition by this compound.

cMet_Pathway cluster_membrane Cell Membrane receptor receptor ligand ligand inhibitor inhibitor adaptor adaptor pathway pathway downstream downstream HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-cMet cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruits GRB2 GRB2 p_cMet->GRB2 Recruits STAT3 STAT3 p_cMet->STAT3 Recruits inhibitor_node This compound inhibitor_node->p_cMet Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Invasion Invasion STAT3->Invasion Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments used to characterize c-Met inhibitors like this compound.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified c-Met kinase and its inhibition by a test compound.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Dilute purified recombinant human c-Met kinase enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare an ATP solution (e.g., 10 µM) in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the c-Met enzyme solution to each well.

    • Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO).

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the ADP generated using a commercial detection kit (e.g., ADP-Glo™, Promega) according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation/Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control.

    • Incubate for a specified period (e.g., 72 or 96 hours) at 37°C.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

    • Incubate for an additional 4 hours or overnight at 37°C, shaking gently to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This technique is used to directly observe the inhibition of c-Met autophosphorylation in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SGC-7901) and allow them to grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. Include non-stimulated and vehicle-treated controls.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil the samples.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the reduction in p-Met levels relative to total c-Met.

Experimental and Logical Workflows

The characterization of a novel kinase inhibitor like this compound follows a logical progression from initial screening to in-depth cellular and in vivo validation.

Experimental_Workflow start start biochem biochem cellular cellular mechanistic mechanistic invivo invivo end end A Compound Synthesis (this compound) B Biochemical Screening: c-Met Kinase Assay A->B C Determine IC50 (Potency) B->C D Cellular Proliferation Assays (A549, HT-29, etc.) C->D Potent hits E Determine Cellular IC50 (Efficacy) D->E F Mechanism Validation: Western Blot for p-Met E->F Active compounds G Assess Target Engagement in Cells F->G H In Vivo Xenograft Studies (Tumor Growth Inhibition) G->H Confirmed MoA I Evaluate In Vivo Efficacy and Tolerability H->I J Lead Optimization / Preclinical Development I->J Efficacious & Safe

Caption: General workflow for the characterization of a c-Met inhibitor.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the c-Met receptor tyrosine kinase, demonstrating low nanomolar biochemical potency and significant anti-proliferative activity across multiple cancer cell lines. Its mechanism of action, centered on the direct inhibition of c-Met autophosphorylation, effectively blocks downstream pro-oncogenic signaling pathways. The data presented herein, supported by established experimental methodologies, validate this compound as a promising candidate for further preclinical and clinical development. Future studies should focus on comprehensive kinase selectivity profiling to confirm its specificity, detailed pharmacokinetic and pharmacodynamic assessments, and evaluation in in vivo cancer models to establish its therapeutic potential.

References

An In-depth Technical Guide on the Target Specificity and Selectivity of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to characterize the target specificity and selectivity of c-Met tyrosine kinase inhibitors. Due to the absence of specific public data for a compound designated "c-Met-IN-19," this document will focus on the established principles and experimental frameworks applied to novel c-Met inhibitors, using illustrative data from known compounds in the field.

Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1] Its natural ligand is the hepatocyte growth factor (HGF).[2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, overexpression, or activating mutations, is implicated in the initiation and progression of numerous human cancers.[1][3] This makes c-Met an attractive target for anticancer therapies.[3]

The c-Met Signaling Cascade

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain (Y1234 and Y1235), leading to its activation. These phosphorylated residues serve as docking sites for various intracellular adapter proteins, such as GRB2, GAB1, and STAT3, initiating multiple downstream signaling cascades. The principal pathways include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: A key regulator of cell survival, growth, and metabolism.

  • JAK-STAT Pathway: Plays a role in cell proliferation, survival, and inflammation.

The intricate network of c-Met signaling is a critical consideration in the development of targeted inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization GRB2/SOS GRB2/SOS c-Met->GRB2/SOS Recruitment PI3K PI3K c-Met->PI3K JAK JAK c-Met->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Invasion Invasion STAT3->Invasion

Diagram 1: Simplified c-Met Signaling Pathway.

Characterization of Target Specificity and Selectivity

A crucial aspect of drug development for c-Met inhibitors is the rigorous evaluation of their specificity and selectivity. An ideal inhibitor should potently inhibit c-Met while minimizing off-target effects on other kinases to reduce potential toxicity.

Biochemical Assays for Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against the c-Met kinase and a panel of other kinases.

Table 1: Illustrative Biochemical Kinase Profiling Data for a Hypothetical c-Met Inhibitor

Kinase TargetIC₅₀ (nM)
c-Met 5.2
VEGFR2850
EGFR>10,000
AXL1,200
RON980
FGFR1>10,000
PDGFRβ>10,000
Src3,500
Abl>10,000

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Reagents: Recombinant human c-Met kinase domain, biotinylated peptide substrate, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

  • Procedure: a. The c-Met kinase, peptide substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. c. The reaction is stopped by the addition of EDTA. d. HTRF detection reagents are added, and the mixture is incubated to allow for antibody-antigen binding. e. The HTRF signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HTRF_Assay_Workflow Start Start Incubate_Kinase_Substrate_Inhibitor Incubate c-Met, Substrate, and Inhibitor Start->Incubate_Kinase_Substrate_Inhibitor Add_ATP Initiate Reaction with ATP Incubate_Kinase_Substrate_Inhibitor->Add_ATP Stop_Reaction Stop Reaction with EDTA Add_ATP->Stop_Reaction Add_HTRF_Reagents Add HTRF Detection Reagents Stop_Reaction->Add_HTRF_Reagents Read_Plate Read HTRF Signal Add_HTRF_Reagents->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Diagram 2: HTRF Kinase Assay Workflow.
Cell-Based Assays for Target Engagement and Pathway Inhibition

Cell-based assays are essential to confirm that the inhibitor can access its target within a cellular context and modulate downstream signaling.

Table 2: Illustrative Cellular Activity of a Hypothetical c-Met Inhibitor

Cell Linec-Met StatusProliferation IC₅₀ (nM)p-c-Met IC₅₀ (nM)
MKN-45Amplified15.88.5
Hs746TAmplified22.412.1
A549Low c-Met>5,000>1,000
U-87 MGHigh c-Met45.228.9

p-c-Met refers to the phosphorylated, active form of the c-Met receptor.

  • Cell Culture and Treatment: a. Seed cells (e.g., MKN-45) in culture plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the c-Met inhibitor for a specified duration (e.g., 2 hours). c. For ligand-dependent activation, stimulate the cells with HGF for a short period (e.g., 15 minutes) before harvesting.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Logic Inhibitor Inhibitor cMet_Activation c-Met Activation (Phosphorylation) Inhibitor->cMet_Activation Inhibits Downstream_Signaling Downstream Signaling (p-Akt, p-ERK) cMet_Activation->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Drives

Diagram 3: Logic of c-Met Inhibition.
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Met inhibitor and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Target Validation and Efficacy

Preclinical in vivo studies are critical to assess the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of a c-Met inhibitor.

Table 3: Illustrative In Vivo Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
Inhibitor (10 mg/kg)45-1.0
Inhibitor (30 mg/kg)85-3.2
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line with high c-Met expression (e.g., Hs746T) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Dosing: Administer the c-Met inhibitor or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-Met).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The comprehensive characterization of a novel c-Met inhibitor's target specificity and selectivity is a multi-faceted process that requires a combination of biochemical, cellular, and in vivo assays. By employing the methodologies outlined in this guide, researchers can build a robust data package to support the continued development of promising new therapies targeting the c-Met signaling pathway. The illustrative data and protocols provided herein serve as a foundational framework for the evaluation of any new chemical entity in this class.

References

An In-Depth Technical Guide to the Binding Affinity of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comprehensive overview of the binding affinity of inhibitors to the c-Met kinase domain. Due to the limited publicly available information on c-Met-IN-19 , this document utilizes INCB28060 (Capmatinib) as a representative c-Met inhibitor to illustrate the principles of binding affinity determination, experimental protocols, and the associated signaling pathways. The quantitative data and specific experimental details provided herein pertain to INCB28060.

Introduction to c-Met Kinase and Its Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Its only known high-affinity ligand is the hepatocyte growth factor (HGF).[1] Aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is implicated in the development and progression of numerous cancers.[1][2] This makes the c-Met kinase domain a prime target for the development of therapeutic inhibitors. Small molecule inhibitors that target the ATP-binding site of the kinase domain are a major class of these therapeutic agents.

Quantitative Analysis of Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency.

Table 1: Biochemical Inhibition of c-Met Kinase by INCB28060

InhibitorAssay TypeTargetSubstrateATP ConcentrationIC50 (nmol/L)
INCB28060In vitro kinase assayRecombinant human c-MetBiotin-labeled tyrosine-containing peptideNot specified0.13

Table 2: Cellular Inhibition of c-Met Phosphorylation by INCB28060

InhibitorCell LineAssay TypeEndpointIC50 (nmol/L)
INCB28060SNU-5 (human gastric cancer)Western BlotInhibition of c-Met phosphorylation~1

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for biochemical and cellular assays commonly used to assess c-Met kinase inhibition.

In Vitro c-Met Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle of TR-FRET Kinase Assay:

TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to provide a sensitive and robust assay format. The assay typically involves a lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and a fluorescently labeled substrate or antibody as the acceptor. When the kinase phosphorylates the substrate, an antibody specific to the phosphorylated substrate, labeled with the acceptor fluorophore, binds to it. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the kinase activity. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Experimental Workflow for a TR-FRET c-Met Kinase Assay:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of INCB28060 add_reagents Add kinase, substrate, ATP, and inhibitor to microplate wells prep_inhibitor->add_reagents prep_kinase Prepare c-Met kinase solution prep_kinase->add_reagents prep_substrate Prepare biotinylated peptide substrate and ATP solution prep_substrate->add_reagents prep_detection Prepare Eu-labeled anti-phospho antibody and Streptavidin-acceptor incubate_reaction Incubate at room temperature to allow phosphorylation add_reagents->incubate_reaction add_detection Add detection reagents (Eu-antibody and SA-acceptor) incubate_reaction->add_detection incubate_detection Incubate to allow antibody binding add_detection->incubate_detection read_plate Read TR-FRET signal on a plate reader incubate_detection->read_plate calculate_inhibition Calculate percent inhibition for each inhibitor concentration read_plate->calculate_inhibition plot_curve Plot inhibition curve and determine IC50 value calculate_inhibition->plot_curve

Caption: Workflow for a TR-FRET based c-Met kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of INCB28060 in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

    • Dilute the recombinant human c-Met kinase domain to the desired concentration in kinase assay buffer.

    • Prepare a solution containing the biotin-labeled tyrosine-containing peptide substrate and ATP at the appropriate concentrations in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add the c-Met kinase, the substrate/ATP solution, and the diluted INCB28060 or DMSO control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the detection reagents: a Europium-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

    • Calculate the ratio of the acceptor to donor emission signals.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-c-Met Assay

This assay measures the ability of an inhibitor to block the phosphorylation of c-Met within a cellular context, providing a more physiologically relevant measure of potency.

Experimental Workflow for a Western Blot-based Phospho-c-Met Assay:

G cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Quantification cluster_western Western Blotting cluster_analysis Data Analysis seed_cells Seed SNU-5 cells in culture plates treat_inhibitor Treat cells with varying concentrations of INCB28060 seed_cells->treat_inhibitor incubate_cells Incubate for a specified time (e.g., 2 hours) treat_inhibitor->incubate_cells lyse_cells Lyse cells to extract proteins incubate_cells->lyse_cells quantify_protein Determine protein concentration of lysates lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block probe_primary Incubate with primary antibodies (anti-phospho-c-Met and anti-total-c-Met) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect quantify_bands Quantify band intensities detect->quantify_bands normalize Normalize phospho-c-Met to total c-Met quantify_bands->normalize plot_curve Plot normalized signal vs. concentration and determine IC50 normalize->plot_curve

Caption: Workflow for a Western Blot-based phospho-c-Met inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture SNU-5 human gastric cancer cells, which have constitutive c-Met activation due to gene amplification, in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of INCB28060 or a DMSO control for a specified period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/1235).

    • After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities for phospho-c-Met and total c-Met using densitometry software.

    • Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition.

    • Plot the normalized phospho-c-Met levels against the inhibitor concentration to determine the IC50 value.

c-Met Signaling Pathways

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers the recruitment of various downstream signaling molecules and the activation of several intracellular signaling cascades that mediate the diverse cellular responses to HGF.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival, Growth AKT->Survival Invasion Invasion, Morphogenesis STAT3->Invasion

Caption: Simplified overview of major c-Met signaling pathways.

Key Downstream Signaling Pathways:

  • RAS/MAPK Pathway: Activation of c-Met leads to the recruitment of the adaptor protein GRB2, which in turn activates SOS and the RAS-RAF-MEK-ERK (MAPK) cascade. This pathway is primarily involved in cell proliferation, motility, and invasion.

  • PI3K/AKT Pathway: The docking protein GAB1 is recruited to the activated c-Met receptor, leading to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K then activates AKT, a key regulator of cell survival, growth, and proliferation.

  • STAT Pathway: Signal transducer and activator of transcription (STAT) proteins, particularly STAT3, can be directly recruited to the activated c-Met receptor and subsequently phosphorylated. Activated STAT3 translocates to the nucleus and regulates the expression of genes involved in cell survival, proliferation, and invasion.

Conclusion

The c-Met signaling pathway is a critical regulator of normal cellular processes and a key driver of tumorigenesis when dysregulated. The development of potent and selective inhibitors of the c-Met kinase domain is a promising therapeutic strategy for a variety of cancers. The quantitative assessment of inhibitor binding affinity and potency, through robust biochemical and cellular assays, is fundamental to the successful development of these targeted therapies. While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide using INCB28060 as an example provide a comprehensive framework for understanding and evaluating the interaction of any inhibitor with the c-Met kinase domain.

References

In Vitro Characterization of a Novel c-Met Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway through genetic alterations such as mutations, amplification, or protein overexpression is a known driver in the progression of numerous human cancers.[1][2] This has established c-Met as a critical target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the in vitro characterization of a representative c-Met kinase inhibitor. While specific data for a compound designated "c-Met-IN-19" is not publicly available, this document synthesizes methodologies and data from the characterization of well-documented c-Met inhibitors to serve as a practical guide for researchers in the field. The principles and protocols outlined herein are broadly applicable to the preclinical evaluation of novel c-Met-targeting therapeutic agents.

Data Presentation: In Vitro Inhibitory Activity of Representative c-Met Inhibitors

The inhibitory potential of a compound is a critical determinant of its therapeutic promise. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following table summarizes the in vitro inhibitory activities of several known c-Met inhibitors against both the isolated c-Met kinase (biochemical assay) and in various cancer cell lines (cellular assays).

InhibitorAssay TypeTarget/Cell LineIC50 (nM)Reference
Capmatinib (INCB28060) Biochemicalc-Met Kinase0.13[3][4]
CellularSNU-5 (Gastric Cancer)~4
CellularMKN-45 (Gastric Cancer)Not specified
Tepotinib Biochemicalc-Met Kinase1.7 - 4
CellularA549 (Lung Cancer) - p-c-Met6
CellularEBC-1 (Lung Cancer) - p-c-Met9
CellularMKN-45 (Gastric Cancer)< 1
Crizotinib Biochemicalc-Met Kinase8
CellularGTL-16 (Gastric Cancer)9.7
CellularNCI-H441 (Lung Cancer) - Migration11
CellularNCI-H441 (Lung Cancer) - Invasion6.1
CellularVarious Gastric Cancer Lines with MET amplification< 200
Cabozantinib Biochemicalc-Met Kinase1.3
CellularTT (Medullary Thyroid Cancer) - p-RET85
CellularE98NT (Glioblastoma)89
SU11274 Biochemicalc-Met Kinase10
CellularH69 (SCLC)3,400
CellularH345 (SCLC)6,500
CellularNon-Small Cell Lung Cancer (NSCLC) Lines800 - 4,400

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate in vitro characterization of a kinase inhibitor. Below are methodologies for key experiments typically performed to assess the efficacy and mechanism of action of a c-Met inhibitor.

In Vitro c-Met Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

  • Objective: To determine the biochemical IC50 value of the test compound against recombinant c-Met.

  • Materials:

    • Recombinant human c-Met kinase domain.

    • Biotinylated tyrosine-containing peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compound (e.g., a hypothetical this compound) at various concentrations.

    • Assay buffer and kinase reaction termination solution.

    • Horseradish peroxidase-conjugated anti-phosphotyrosine antibodies for detection.

  • Procedure:

    • The recombinant c-Met kinase is incubated with the test compound at varying concentrations in an appropriate assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped by the addition of a termination solution.

    • The extent of substrate phosphorylation is quantified, typically using an antibody-based detection method that measures the amount of phosphorylated substrate.

    • The IC50 value is calculated from the dose-response curve.

Cellular Phospho-c-Met Assay

This assay assesses the ability of the inhibitor to block c-Met autophosphorylation in a cellular context, which is a key step in the activation of the signaling pathway.

  • Objective: To determine the cellular IC50 for the inhibition of c-Met phosphorylation.

  • Materials:

    • Cancer cell line with known c-Met expression (e.g., SNU-5, A549, MKN-45).

    • Cell culture medium and supplements.

    • Hepatocyte Growth Factor (HGF) for stimulation (if required).

    • Test compound at various concentrations.

    • Lysis buffer and protease/phosphatase inhibitors.

    • Antibodies for Western blotting (anti-phospho-c-Met, anti-total-c-Met, and a loading control like GAPDH or β-actin).

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • For HGF-dependent cell lines, cells are typically serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

    • Cells are pre-treated with the test compound at various concentrations for a specified time (e.g., 2 hours).

    • If applicable, cells are then stimulated with HGF to induce c-Met phosphorylation.

    • Whole-cell protein extracts are prepared by lysing the cells.

    • Protein concentration is determined, and equal amounts of protein are subjected to SDS-PAGE and Western blotting.

    • The levels of phosphorylated c-Met and total c-Met are detected using specific antibodies.

    • The IC50 is determined by quantifying the reduction in the phospho-c-Met signal relative to the total c-Met and the untreated control.

Cell Viability/Proliferation Assay

This assay evaluates the effect of the c-Met inhibitor on the growth and survival of cancer cells.

  • Objective: To determine the IC50 for the inhibition of cell viability or proliferation.

  • Materials:

    • Cancer cell lines (both c-Met dependent and independent as controls).

    • Cell culture medium.

    • Test compound at various concentrations.

    • Reagents for viability assessment, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar assays.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After allowing the cells to attach, the test compound is added at a range of concentrations.

    • The cells are incubated for a prolonged period, typically 72 to 96 hours.

    • At the end of the incubation, a viability reagent (e.g., MTS) is added to each well.

    • The absorbance is measured, which correlates with the number of viable cells.

    • The percentage of inhibition of cell viability is calculated relative to untreated control cells, and the IC50 is determined.

Cell Migration and Invasion Assays

These assays assess the impact of the inhibitor on the motile and invasive properties of cancer cells, which are key aspects of metastasis.

  • Objective: To evaluate the effect of the test compound on cancer cell migration and invasion.

  • Materials:

    • Boyden chambers or similar transwell inserts.

    • Matrigel or a similar basement membrane matrix (for invasion assay).

    • Chemoattractant (e.g., HGF or serum).

    • Test compound.

  • Procedure:

    • For the invasion assay, the transwell inserts are coated with Matrigel.

    • Cancer cells, pre-treated with the test compound, are seeded into the upper chamber of the transwell insert in a serum-free medium.

    • The lower chamber contains a medium with a chemoattractant.

    • The cells are incubated for a period that allows for migration or invasion through the membrane of the insert.

    • Non-migrated/invaded cells on the upper surface of the membrane are removed.

    • The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

    • The inhibitory effect is quantified by comparing the number of migrated/invaded cells in treated versus untreated conditions.

Mandatory Visualizations

c-Met Signaling Pathway and Inhibition

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation Inhibitor c-Met Inhibitor Inhibitor->cMet Inhibits GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Response PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Cell_Response STAT3->Cell_Response

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Start Start: Novel Compound Biochemical_Assay Biochemical Assay: c-Met Kinase Inhibition (IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assay: p-c-Met Inhibition (IC50) Biochemical_Assay->Cellular_Assay Cell_Viability Cell Viability Assay (IC50) Cellular_Assay->Cell_Viability Migration_Invasion Migration & Invasion Assays Cell_Viability->Migration_Invasion Downstream_Signaling Downstream Signaling Analysis (Western Blot) Migration_Invasion->Downstream_Signaling Data_Analysis Data Analysis and Candidate Selection Downstream_Signaling->Data_Analysis

Caption: A generalized workflow for the in vitro characterization of a c-Met inhibitor.

References

The Impact of c-Met Inhibition on Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "c-Met-IN-19" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the effects of well-characterized c-Met inhibitors on downstream signaling pathways, serving as a technical resource for researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presentation formats described herein are broadly applicable to the study of novel c-Met inhibitors.

Introduction to the c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis through genetic alterations like mutations, amplifications, or protein overexpression is implicated in the development and progression of numerous cancers.[2] Upon binding its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways that are critical for tumor growth and metastasis.

Core Downstream Signaling Pathways Affected by c-Met Inhibition

Inhibition of c-Met's kinase activity blocks the initial autophosphorylation step, thereby preventing the recruitment and activation of downstream signaling effectors. The primary pathways attenuated by c-Met inhibitors include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. Activated c-Met recruits adaptor proteins like GRB2, which in turn activates the RAS GTPase, initiating the phosphorylation cascade of RAF, MEK, and finally ERK.[3][4] ERK then translocates to the nucleus to regulate gene expression related to cell growth.

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. The p85 subunit of PI3K can bind to the activated c-Met receptor, leading to the production of PIP3 and subsequent activation of AKT. Activated AKT promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through mTOR.

  • STAT3 Pathway: The direct binding of the STAT3 transcription factor to the phosphorylated c-Met receptor leads to STAT3 phosphorylation, dimerization, and nuclear translocation. In the nucleus, STAT3 regulates the expression of genes involved in cell proliferation, survival, and invasion.

  • SRC/FAK Pathway: c-Met activation can lead to the phosphorylation of SRC family kinases and focal adhesion kinase (FAK), which are involved in cell migration and adhesion.

Below is a diagram illustrating the core c-Met signaling pathways and the point of intervention for c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_P p-c-Met cMet->cMet_P Autophosphorylation GRB2 GRB2/SOS cMet_P->GRB2 PI3K PI3K cMet_P->PI3K STAT3 STAT3 cMet_P->STAT3 cMet_IN_19 c-Met Inhibitor cMet_IN_19->cMet_P Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation

Caption: c-Met signaling pathways and inhibitor action.

Quantitative Analysis of c-Met Inhibitor Activity

The efficacy of c-Met inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize representative data for well-known c-Met inhibitors.

Table 1: In Vitro Cytotoxicity of c-Met Inhibitors in c-Met Amplified Gastric Cancer Cell Lines

CompoundCell Linec-Met ExpressionIC50 (nM)
KRC-00509 Hs746THigh< 10
SNU-638High< 10
SNU-5High< 10
KRC-00715 Hs746THigh< 10
SNU-638High< 10
SNU-5High< 10
Doxorubicin Hs746THigh> 5000
SNU-638High> 5000
SNU-5High> 5000

Data adapted from a study on novel c-Met inhibitors, demonstrating specific cytotoxicity in c-Met over-expressed cell lines.

Table 2: Kinase Inhibition Profile of Representative c-Met Inhibitors

CompoundTarget KinaseIC50 (nM)
SU11274 c-Met10
ARQ 197 c-Met355 (Ki, nmol/L)
Crizotinib c-Met4
ALK24
Cabozantinib c-Met1.3
VEGFR20.035

IC50 and Ki values represent the concentration of the inhibitor required for 50% inhibition of kinase activity. Data compiled from multiple sources.

Experimental Protocols

Western Blot Analysis of c-Met Phosphorylation

This protocol is used to assess the inhibitory effect of a compound on c-Met autophosphorylation and the phosphorylation of its downstream effectors.

1. Cell Culture and Treatment:

  • Culture a c-Met dependent cell line (e.g., Hs746T, SNU-5) to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal signaling activity.

  • Pre-treat the cells with various concentrations of the c-Met inhibitor (or vehicle control) for 2-3 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

2. Lysate Preparation:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated downstream proteins (p-AKT, p-ERK), or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify band intensities using densitometry software and normalize to the loading control.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

1. Reagents and Materials:

  • Recombinant c-Met kinase domain.

  • Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).

  • Test inhibitor at various concentrations.

  • 96- or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • Prepare serial dilutions of the c-Met inhibitor in the appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase buffer, recombinant c-Met enzyme, and the inhibitor (or vehicle control).

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel c-Met inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) BiochemAssay Biochemical Kinase Assay (Determine IC50) Start->BiochemAssay CellBasedAssay Cell-Based Assays BiochemAssay->CellBasedAssay Potent compounds PhosphoBlot Western Blot for p-c-Met, p-AKT, p-ERK CellBasedAssay->PhosphoBlot ProlifAssay Cell Proliferation/Viability Assay (e.g., MTT, SRB) CellBasedAssay->ProlifAssay MigrationAssay Cell Migration/Invasion Assay (e.g., Transwell) CellBasedAssay->MigrationAssay InVivo In Vivo Xenograft Model CellBasedAssay->InVivo Active compounds PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD Efficacy Tumor Growth Inhibition InVivo->Efficacy End Lead Optimization/ Clinical Candidate InVivo->End Efficacious & Safe

Caption: Workflow for c-Met inhibitor evaluation.

Conclusion

Inhibitors of the c-Met receptor tyrosine kinase effectively block its autophosphorylation, leading to the downregulation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT cascades. This disruption of oncogenic signaling results in reduced cell proliferation, survival, and motility in c-Met-dependent cancer cells. The technical guide provided here outlines the fundamental principles and experimental methodologies for assessing the impact of c-Met inhibitors. While specific data for "this compound" is unavailable, the presented framework offers a robust approach for the characterization of any novel inhibitor targeting the HGF/c-Met axis.

References

In-Depth Structural and Functional Analysis of the c-Met-IN-19 Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the c-Met-IN-19 complex, focusing on its structural interactions, inhibitory potency, and cellular effects. This compound, also identified as compound 21j, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. This document synthesizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological and experimental frameworks.

Quantitative Analysis of this compound Inhibition

This compound has demonstrated significant potency against the c-Met kinase and notable cytotoxic effects against various human cancer cell lines. The key quantitative metrics are summarized below.

ParameterValueCell Line / Condition
c-Met Kinase Inhibition (IC50) 1.99 nMIn vitro enzymatic assay
Cytotoxicity (IC50) 0.25 µMA549 (Non-small cell lung cancer)
0.36 µMHT-29 (Colorectal adenocarcinoma)
0.98 µMSGC-7901 (Gastric adenocarcinoma)
0.76 µMMDA-MB-231 (Triple-negative breast cancer)

Structural Insights from Molecular Modeling

Currently, an experimental crystal or cryo-EM structure of the this compound complex has not been reported in the reviewed literature. However, molecular docking studies have provided valuable insights into its binding mode within the c-Met kinase domain. These computational analyses were foundational to the rational design and optimization of this compound.

The design of this compound (compound 21j) originated from a lead compound (compound 7). Docking studies of this lead compound identified a large, unoccupied hydrophobic pocket within the c-Met active site. This finding presented an opportunity to enhance binding affinity by designing new analogs that could effectively occupy this space. The subsequent synthesis and evaluation of a series of sulfonylamidine derivatives, including this compound, confirmed this hypothesis. The superior potency of this compound is attributed to its ability to form enhanced hydrophobic interactions with this allosteric back pocket of the c-Met active site.[1]

The c-Met Signaling Pathway and Inhibition by this compound

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway is a common driver of oncogenesis and metastasis in numerous cancers.[1]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation events necessary for receptor activation. This blockade effectively shuts down the downstream signaling cascades that drive cancer progression.

c_Met_Signaling_Pathway c-Met Signaling Pathway and Inhibition Point cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GAB1 GAB1 P_cMet->GAB1 GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS STAT3 STAT3 P_cMet->STAT3 cMet_IN_19 This compound cMet_IN_19->cMet Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival STAT3->Migration

Caption: The c-Met signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and evaluation of this compound, based on the procedures described in the source publication.

General Chemistry

All reagents and solvents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-MS instrument.

In Vitro c-Met Kinase Assay

The inhibitory activity of this compound against the c-Met kinase was determined using a standard kinase assay.

Kinase_Assay_Workflow Workflow for c-Met Kinase Inhibition Assay start Start prepare_reagents Prepare Assay Buffer, ATP, c-Met Enzyme, and Substrate start->prepare_reagents dispense_inhibitor Dispense this compound (or DMSO control) to assay plate prepare_reagents->dispense_inhibitor add_enzyme Add c-Met Enzyme to each well dispense_inhibitor->add_enzyme incubate1 Incubate at Room Temp add_enzyme->incubate1 initiate_reaction Initiate Reaction by adding ATP/Substrate mix incubate1->initiate_reaction incubate2 Incubate at Room Temp initiate_reaction->incubate2 stop_reaction Stop Reaction (e.g., with Kinase-Glo reagent) incubate2->stop_reaction measure_signal Measure Luminescence Signal (proportional to remaining ATP) stop_reaction->measure_signal calculate_ic50 Calculate % Inhibition and determine IC50 values measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Generalized workflow for the in vitro c-Met kinase inhibition assay.

Protocol:

  • Recombinant human c-Met enzyme was used.

  • The inhibitor (this compound) was serially diluted in DMSO and added to the wells of a 384-well plate.

  • The c-Met enzyme was added to the wells containing the inhibitor and incubated.

  • The kinase reaction was initiated by the addition of a solution containing the substrate and ATP.

  • The reaction was allowed to proceed at room temperature.

  • The amount of ATP remaining after the reaction was quantified using a commercially available kinase assay kit (e.g., Kinase-Glo®).

  • The luminescence signal, which is inversely proportional to kinase activity, was measured.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Human cancer cell lines (A549, HT-29, SGC-7901, MDA-MB-231) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for 72 hours.

  • After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • The supernatant was removed, and DMSO was added to dissolve the formazan crystals.

  • The absorbance at a specific wavelength (e.g., 490 nm) was measured using a microplate reader.

  • The percentage of cell viability was calculated relative to the DMSO-treated control cells.

  • IC50 values were determined from the dose-response curves.

Conclusion

This compound is a highly potent inhibitor of the c-Met receptor tyrosine kinase, demonstrating low nanomolar efficacy in enzymatic assays and significant anti-proliferative activity across a range of cancer cell lines. While a definitive experimental structure of the this compound complex is not yet available, molecular modeling studies have provided a strong rationale for its high affinity, attributing it to enhanced hydrophobic interactions within the kinase domain's back pocket. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational resource for further research and development in the field of targeted cancer therapy.

References

Preclinical Evaluation of TC-N19: A Dual EGFR and c-Met Inhibitor for Overcoming TKI Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of TC-N19 (also referred to as N19), a novel dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met). The emergence of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) necessitates the development of novel therapeutic strategies. TC-N19 has been investigated for its potential to overcome this resistance by simultaneously targeting key signaling pathways involved in tumor growth and survival.

Core Data Summary

The preclinical data available for TC-N19 is primarily focused on its in vitro efficacy against various NSCLC cell lines, including those with acquired resistance to first-generation EGFR TKIs, and its in vivo anti-tumor activity in xenograft models.[1][2] The primary mechanism of action identified is the simultaneous degradation of both EGFR and c-Met proteins through the ubiquitin-proteasome pathway, a mechanism suggestive of Hsp90 inhibition.[1]

In Vitro Cell Viability

TC-N19 has demonstrated potent anti-proliferative activity against a panel of EGFR-mutated NSCLC cell lines, including those with intrinsic and acquired resistance to gefitinib.

Cell LineEGFR Mutation StatusGefitinib Resistance MechanismTC-N19 IC₅₀ (µM)Gefitinib IC₅₀ (µM)
PC9Exon 19 DeletionSensitive4.9< 0.1 (inferred)
PC9-PXNExon 19 DeletionPaxillin (PXN) Overexpression (Intrinsic)5.5 - 7.0 (range)14.6
H1650Exon 19 DeletionPTEN loss (Intrinsic)5.5 - 7.0 (range)13.2 - 13.8 (range)
H1975L858R & T790MT790M Mutation (Acquired)5.5 - 7.0 (range)13.2 - 13.8 (range)
CL97Exon 19 Deletion & T790MT790M Mutation (Acquired)5.5 - 7.0 (range)13.2 - 13.8 (range)
PC9GRExon 19 DeletionAcquired Resistance5.5 - 7.0 (range)13.2 - 13.8 (range)

Data extracted from Wu et al., 2016.

Enzymatic Activity, Kinase Selectivity, and Pharmacokinetics

Detailed public data regarding the enzymatic inhibition of EGFR and c-Met by TC-N19, its broader kinase selectivity profile, and its pharmacokinetic properties are not available in the reviewed literature. A comprehensive preclinical evaluation would typically include the following assessments:

Table 1.2.1: In Vitro Enzymatic Activity (Hypothetical Data Structure)

Kinase Target TC-N19 IC₅₀ (nM)
EGFR (Wild-Type) -
EGFR (L858R) -
EGFR (Exon 19 Del) -
EGFR (L858R/T790M) -

| c-Met | - |

Table 1.2.2: Kinase Selectivity Profile (Hypothetical Data Structure)

Kinase Target % Inhibition @ 1 µM
VEGFR2 -
PDGFRβ -
FGFR1 -
Src -

| ... (extended panel) | - |

Table 1.2.3: In Vivo Pharmacokinetics in Mice (Hypothetical Data Structure)

Route of Administration Dose (mg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋₂₄ (ng·h/mL) T₁/₂ (h) Bioavailability (%)
Oral (PO) - - - - - -

| Intravenous (IV) | - | - | - | - | - | 100 |

In Vivo Efficacy

In xenograft models using NSCLC cells (PC9-PXN and PC9GR) implanted in nude mice, TC-N19 treatment nearly completely suppressed tumor formation. Importantly, no significant changes in the body weight of the treated animals were observed, suggesting good tolerability at efficacious doses.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of TC-N19 are not publicly available. The following are representative methodologies for the key experiments conducted, based on standard practices for the evaluation of dual EGFR/c-Met inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of TC-N19 on the enzymatic function of EGFR and c-Met kinases.

Methodology:

  • Reagents: Recombinant human EGFR and c-Met kinase domains, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP are required.

  • Procedure:

    • Prepare serial dilutions of TC-N19 in a kinase assay buffer.

    • In a 384-well plate, add the recombinant kinase, the kinase substrate, and the diluted TC-N19 or vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Cell Viability (MTT) Assay

Objective: To assess the effect of TC-N19 on the metabolic activity and proliferation of NSCLC cell lines.

Methodology:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of TC-N19 or a vehicle control (DMSO) and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blot Analysis

Objective: To investigate the effect of TC-N19 on the expression and phosphorylation status of EGFR, c-Met, and downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Culture NSCLC cells to 70-80% confluency, then treat with TC-N19 at various concentrations for a specified duration (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total c-Met, phospho-c-Met, total AKT, phospho-AKT, total ERK1/2, phospho-ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of TC-N19 in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., PC9-PXN or PC9GR) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer TC-N19 (e.g., via intraperitoneal injection or oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days) as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry). Calculate the tumor growth inhibition for the treatment group compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the EGFR and c-Met signaling pathways and the proposed mechanism of action for TC-N19.

EGFR_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding HGF HGF cMet c-Met HGF->cMet Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Proteasome Proteasome Degradation EGFR->Proteasome cMet->Grb2_SOS cMet->PI3K cMet->Proteasome RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Metastasis TCN19 TC-N19 TCN19->EGFR Induces Degradation TCN19->cMet Induces Degradation

Caption: EGFR and c-Met signaling pathways and the inhibitory action of TC-N19.

Experimental Workflows

The following diagrams outline the general workflows for the key preclinical experiments.

MTT_Assay_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells treat_cells Treat with TC-N19 (72 hours) seed_cells->treat_cells add_mtt Add MTT reagent (4 hours) treat_cells->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow start Start cell_treatment Treat cells with TC-N19 start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Xenograft_Workflow start Start implant_cells Implant NSCLC cells into mice start->implant_cells tumor_growth Monitor tumor growth implant_cells->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treatment Administer TC-N19 or vehicle randomize->treatment monitor Monitor tumor volume & body weight treatment->monitor endpoint Study endpoint monitor->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo xenograft model.

References

An In-depth Technical Guide on the Activity of a Potent c-Met Inhibitor in c-Met Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cellular growth, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis, often through gene amplification, overexpression, or mutation, is a key driver in the progression of numerous human cancers, including gastric, lung, and liver carcinomas.[4][5] Consequently, c-Met has emerged as a promising therapeutic target for cancers exhibiting addiction to this signaling pathway.

This technical guide provides a comprehensive overview of the preclinical activity of a representative potent and selective c-Met inhibitor in cancer cells characterized by MET gene amplification. Due to the limited availability of public information on a compound specifically named "c-Met-IN-19," this document will focus on a well-characterized inhibitor, KRC-00715 , as a surrogate to illustrate the principles of targeting c-Met in amplified cancers. The data and methodologies presented are synthesized from publicly available research to provide a detailed resource for researchers, scientists, and drug development professionals.

Core Principles of c-Met Inhibition in Amplified Cancers

Cancer cells with MET gene amplification exhibit a high-level expression of the c-Met receptor on their surface. This overexpression can lead to constitutive, ligand-independent activation of the kinase, rendering the cells "addicted" to the downstream survival and proliferation signals. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the c-Met kinase are designed to block this aberrant signaling, leading to cell cycle arrest and apoptosis in these dependent cancer cells.

Quantitative Data on c-Met Inhibitor Activity

The following tables summarize the in vitro and in vivo activity of the representative c-Met inhibitor, KRC-00715, in c-Met amplified and non-amplified gastric cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of KRC-00715

Compoundc-Met Kinase IC50 (nM)
KRC-007159.0
Crizotinib2.2
KRC-005096.3

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the c-Met kinase by 50%.

Table 2: In Vitro Cytotoxic Activity of KRC-00715 in Gastric Cancer Cell Lines

Cell Linec-Met StatusKRC-00715 IC50 (nM)
Hs746TAmplified~10
SNU-5Overexpressed<10
MKN-45Overexpressed<10
SNU-620Overexpressed<10
SNU-638Overexpressed<10
Other 13 LinesLow Expression>5000

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after 72 hours of treatment.

Table 3: In Vivo Antitumor Efficacy of KRC-00715 in a c-Met Amplified Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
KRC-00715 (dose not specified)Significant reduction in tumor size

The study demonstrated a significant reduction in tumor volume in the Hs746T (c-Met amplified) xenograft model upon treatment with KRC-00715.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
  • Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the c-Met kinase. The detection is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phosphotyrosine antibody and a ULight™-labeled poly-GT substrate.

  • Materials:

    • Recombinant human c-Met kinase

    • ULight™-poly-GT substrate

    • ATP

    • Europium cryptate-labeled anti-phosphotyrosine antibody (PT66)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (e.g., KRC-00715)

    • 384-well low volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the c-Met enzyme and the ULight™-poly-GT substrate to the wells of the 384-well plate.

    • Add the test compound dilutions to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylation by adding the Europium-labeled anti-phosphotyrosine antibody.

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Materials:

    • Cancer cell lines (e.g., Hs746T, SNU-5)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compounds (e.g., KRC-00715)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Materials:

    • Treated cell lysates

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF or nitrocellulose)

    • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, anti-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

In Vivo Xenograft Study
  • Principle: This study evaluates the antitumor efficacy of a compound in a living organism by implanting human cancer cells into immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • c-Met amplified cancer cells (e.g., Hs746T)

    • Matrigel (optional, for subcutaneous injection)

    • Test compound formulation

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 Invasion Invasion p_cMet->Invasion SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Proliferation Inhibitor c-Met Inhibitor (e.g., KRC-00715) Inhibitor->p_cMet Inhibits

Caption: The c-Met signaling pathway and the point of intervention by a c-Met inhibitor.

In_Vitro_Workflow Start Start Cell_Culture Culture c-Met Amplified Cancer Cells (e.g., Hs746T) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of c-Met Inhibitor Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Western_Blot_Prep Lyse Treated Cells for Western Blot Incubation->Western_Blot_Prep Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End Western_Blot Analyze Protein Phosphorylation (p-c-Met, p-Akt, p-Erk) Western_Blot_Prep->Western_Blot Western_Blot->End

Caption: A representative workflow for in vitro evaluation of a c-Met inhibitor.

Mechanism_of_Action Amplified_Cells c-Met Amplified Cancer Cell Constitutive_Activation Constitutive c-Met Phosphorylation Amplified_Cells->Constitutive_Activation Downstream_Signaling Activation of Downstream Signaling (PI3K/Akt, MAPK/Erk) Constitutive_Activation->Downstream_Signaling Inhibition_of_Phosphorylation Inhibition of c-Met Autophosphorylation Constitutive_Activation->Inhibition_of_Phosphorylation Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibitor_Binding c-Met Inhibitor Binds to ATP-binding Pocket of c-Met Inhibitor_Binding->Inhibition_of_Phosphorylation Blockade_of_Signaling Blockade of Downstream Signaling Inhibition_of_Phosphorylation->Blockade_of_Signaling Apoptosis G1/S Arrest and Apoptosis Blockade_of_Signaling->Apoptosis

Caption: The mechanism of action of a selective c-Met inhibitor in c-Met amplified cancer cells.

References

Initial Toxicity Screening of a Novel c-Met Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "c-Met-IN-19" is not publicly available. This document serves as a representative technical guide for the initial toxicity screening of a hypothetical novel c-Met inhibitor, drawing upon established methodologies and publicly available data for other compounds in this class.

The c-Met receptor tyrosine kinase is a critical regulator of cellular growth, survival, and migration.[1] Its aberrant activation, through mutation, amplification, or overexpression, is a known driver in various cancers, making it a prime target for therapeutic intervention.[1][2][3][4] The development of c-Met inhibitors has shown promise; however, a thorough assessment of their toxicity is paramount to ensure a favorable risk-benefit profile. This guide outlines a comprehensive approach to the initial toxicity screening of a novel c-Met inhibitor, herein referred to as this compound.

The c-Met Signaling Pathway

The hepatocyte growth factor (HGF) is the only known ligand for the c-Met receptor. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, regulate crucial cellular functions such as proliferation, survival, motility, and invasion. Dysregulation of this signaling is a key factor in tumorigenesis and metastasis.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_dimer Dimerization & Autophosphorylation cMet->cMet_dimer GRB2_SOS GRB2/SOS cMet_dimer->GRB2_SOS PI3K PI3K cMet_dimer->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation cMet_IN_19 This compound (Inhibitor) cMet_IN_19->cMet_dimer Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.
Experimental Workflow for Initial Toxicity Screening

The initial toxicity screening of a novel compound like this compound follows a structured workflow. This process begins with in vitro assays to determine cellular toxicity and selectivity, followed by in vivo studies in animal models to assess systemic toxicity and establish a preliminary safety profile.

Toxicity_Screening_Workflow start Start: Novel Compound (this compound) in_vitro In Vitro Toxicity Assays start->in_vitro cytotoxicity Cytotoxicity in Cancer and Normal Cell Lines in_vitro->cytotoxicity hERG hERG Channel Assay in_vitro->hERG cyp450 CYP450 Inhibition Assay in_vitro->cyp450 in_vivo In Vivo Toxicity Studies (Rodent Model) in_vitro->in_vivo Proceed if favorable in vitro profile acute_toxicity Acute Toxicity (Single Dose) in_vivo->acute_toxicity repeat_dose Repeat-Dose Toxicity (e.g., 14-day) in_vivo->repeat_dose pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd end End: Preliminary Toxicity Profile in_vivo->end

Figure 2: General Workflow for Initial Toxicity Screening.

In Vitro Toxicity Assessment

Data Presentation
Assay TypeCell LineParameterThis compoundControl Inhibitor
Cytotoxicity Hs746T (c-Met amplified)IC50 (nM)8.510.2
A549 (c-Met low)IC50 (nM)>10,000>10,000
Primary Human HepatocytesCC50 (µM)25.318.9
hERG Inhibition HEK293-hERGIC50 (µM)>5045.7
CYP450 Inhibition
CYP3A4IC50 (µM)15.812.1
CYP2D6IC50 (µM)>5038.5

Table 1: Hypothetical In Vitro Toxicity Profile of this compound.

Experimental Protocols

Cytotoxicity Assay

  • Cell Culture: Cancer cell lines (e.g., Hs746T, A549) and primary human hepatocytes are cultured in their respective recommended media and conditions.

  • Plating: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and a control inhibitor are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50/CC50 values are calculated using a non-linear regression model.

hERG Channel Assay

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: Automated patch-clamp electrophysiology is performed to measure hERG channel currents.

  • Compound Application: Cells are exposed to increasing concentrations of this compound.

  • Data Acquisition and Analysis: The effect of the compound on the hERG current is measured, and the IC50 value is determined.

In Vivo Toxicity Assessment

Data Presentation
Study TypeSpeciesDose (mg/kg/day)Key Findings
Acute Toxicity Mouse500 (single dose)No mortality or significant clinical signs of toxicity.
1000 (single dose)Mild, transient lethargy observed in 2/5 animals.
2000 (single dose)Lethargy and piloerection observed in 4/5 animals; no mortality.
14-Day Repeat-Dose Rat50No adverse effects noted.
150Reversible elevation in ALT and AST observed.
300Significant elevation in liver enzymes; mild renal tubular changes noted in histopathology.

Table 2: Hypothetical In Vivo Toxicity Profile of this compound.

Experimental Protocols

Acute Toxicity Study

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6) are used.

  • Dosing: Animals are divided into groups and administered a single oral gavage dose of this compound at various concentrations. A vehicle control group is included.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed.

14-Day Repeat-Dose Toxicity Study

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley) are used.

  • Dosing: Animals receive a daily oral gavage of this compound for 14 consecutive days.

  • Monitoring: Clinical observations, body weight, and food consumption are recorded daily.

  • Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis (including liver and kidney function markers).

  • Histopathology: After euthanasia, a full necropsy is performed, and major organs are collected, weighed, and processed for histopathological examination.

References

Methodological & Application

Application Notes and Protocols for c-Met-IN-19: In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to c-Met Signaling

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes, including proliferation, survival, motility, invasion, and tissue morphogenesis.[1] The sole high-affinity ligand for c-Met is Hepatocyte Growth Factor (HGF), also known as Scatter Factor (SF).[1][2] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue regeneration.

However, aberrant c-Met signaling, resulting from gene amplification, mutations, or protein overexpression, is frequently implicated in the development and progression of numerous human cancers. Dysregulation of this pathway can lead to constitutive kinase activity, promoting tumor growth, angiogenesis, and metastasis. Consequently, c-Met has emerged as a significant therapeutic target in oncology. c-Met-IN-19 is a small molecule inhibitor designed to target the kinase activity of c-Met, offering a potential therapeutic strategy for cancers dependent on this signaling pathway.

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the kinase domain. This activation creates docking sites for various downstream adaptor proteins and signaling molecules, initiating multiple intracellular signaling cascades. Key pathways activated by c-Met include the RAS/MAPK pathway, which primarily regulates cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. Other important downstream effectors include STAT3 and the focal adhesion kinase (FAK), which are involved in cell motility and invasion.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Grb2 Grb2 cMet->Grb2 pY1349/1356 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS PI3K PI3K Gab1->PI3K RAS RAS SOS->RAS Akt Akt PI3K->Akt Motility Motility/ Invasion STAT3->Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival cMet_IN_19 This compound cMet_IN_19->cMet Inhibition

Figure 1: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various c-Met inhibitors against different cancer cell lines. This table can be used as a template to populate data for this compound as it becomes available. The IC50 value represents the concentration of the inhibitor required to reduce the biological activity by 50%.

InhibitorCell LineCancer TypeIC50 (nM)Reference
CrizotinibNCI-H441Lung Carcinoma5-20
Tivantinib (ARQ 197)HT29Colon CancerVaries
Tivantinib (ARQ 197)MKN-45Gastric CancerVaries
ForetinibMDA-MB-157Breast CancerVaries
PHA-665752MDA-MB-157Breast CancerVaries
SU11274H69Small Cell Lung Cancer3400
KRC-00715Hs746TGastric Cancer39
Cabozantinib--5.4

Experimental Protocols

Cell Viability Assay (MTS/WST Assay)

This protocol determines the effect of this compound on the viability of cancer cells. It is based on the reduction of a tetrazolium salt (MTS or WST) by metabolically active cells to form a colored formazan product.

Materials:

  • Cancer cell lines with known c-Met expression (e.g., Hs746T, MKN-45, MDA-MB-157).

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • This compound (dissolved in DMSO).

  • MTS or WST reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • 96-well clear-bottom plates.

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS/WST Addition: Add 20 µL of MTS or WST reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot for c-Met Phosphorylation

This protocol assesses the ability of this compound to inhibit HGF-induced or constitutive c-Met phosphorylation, confirming target engagement within the cell.

Materials:

  • Cancer cell lines.

  • Serum-free growth medium.

  • Recombinant Human HGF.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 18-24 hours in serum-free medium.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for 2-6 hours.

  • HGF Stimulation: For ligand-dependent models, stimulate the cells with HGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C. For constitutively active models, this step is omitted.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Image Acquisition: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the inhibition of phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a c-Met inhibitor in vitro.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Select c-Met Expressing Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Cell Viability Assay (MTS/WST) incubate->viability western Target Engagement (Western Blot for p-cMet) incubate->western ic50 Calculate IC50 Value viability->ic50 phospho Analyze Phosphorylation Inhibition western->phospho

Figure 2: General workflow for in vitro evaluation of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of c-Met inhibitors in animal models. As "c-Met-IN-19" is not a widely recognized designation, this document leverages data from several well-characterized small molecule c-Met inhibitors to provide representative experimental parameters.

Introduction to c-Met Inhibition in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase have shown promise in preclinical and clinical settings.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively drive cancer cell proliferation, survival, and motility.[1]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruitment GRB2 GRB2 p_cMet->GRB2 Recruitment STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration Promotes Invasion_Angiogenesis Invasion & Angiogenesis STAT3->Invasion_Angiogenesis Promotes Xenograft_Workflow A Cell Culture & Preparation C Tumor Implantation (Subcutaneous) A->C B Animal Acclimation (1 week) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups (Tumor volume ~150-200 mm³) D->E F Treatment Initiation (Vehicle, Low Dose, High Dose) E->F G Continued Treatment & Monitoring (Tumor volume, body weight) F->G H Endpoint (e.g., tumor volume >2000 mm³ or pre-defined study duration) G->H I Tissue Collection (Tumor, plasma, organs) H->I J Data Analysis (Tumor growth inhibition, PK/PD) I->J

References

c-Met-IN-19 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

c-Met-IN-19 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key oncogenic driver in various human cancers. With a half-maximal inhibitory concentration (IC50) of 1.99 nM, this small molecule presents a valuable tool for preclinical cancer research.[1] Proper handling, solubilization, and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the solubility and preparation of this compound for both in vitro and in vivo experiments.

Physicochemical Properties and Solubility

This compound is an organic small molecule. Like many kinase inhibitors, it has low aqueous solubility and requires an organic solvent for initial solubilization. The following table summarizes the solubility profile of this compound.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 10 mg/mL (Estimated)DMSO is the recommended solvent for preparing stock solutions. Use high-purity, anhydrous DMSO to avoid precipitation.
Ethanol Sparingly solubleNot recommended for primary stock solutions but can be used as a co-solvent in some formulations.
Water / PBS InsolubleDirect dissolution in aqueous buffers is not feasible. Dilutions from a DMSO stock are required.

Note: The solubility in DMSO is an estimate based on typical small molecule kinase inhibitors. It is recommended to perform a solubility test for precise determination.

Preparation of Stock and Working Solutions for In Vitro Assays

Materials
  • This compound (e.g., MedchemExpress, Cat. No.: HY-156098)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required for your cell line.

Protocol for 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg of the compound.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%. For sensitive cell lines, the DMSO concentration should be even lower (≤ 0.1%).

    • It is recommended to prepare intermediate dilutions in culture medium before making the final dilutions in the assay plates.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Preparation of this compound for In Vivo Studies

The formulation of this compound for in vivo administration requires a vehicle that can safely and effectively deliver the compound. Due to its poor aqueous solubility, a formulation using co-solvents and/or surfactants is often necessary.

Recommended Vehicle Formulation (Example)

A common vehicle for oral gavage administration of poorly soluble compounds consists of:

  • 10% DMSO

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween 80

  • 45% Saline

Protocol for In Vivo Formulation
  • Initial Dissolution: Dissolve the required amount of this compound in DMSO.

  • Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Surfactant Addition: Add Tween 80 to the mixture and mix well.

  • Aqueous Phase: Slowly add saline to the organic mixture while vortexing to form a stable solution or suspension.

  • Administration: The formulation should be prepared fresh daily before administration to the animals. Administer the formulation via the desired route (e.g., oral gavage).

  • Dose Calculation: The dosing volume and concentration of this compound should be calculated based on the animal's body weight and the desired dose in mg/kg.

Visualization of Pathways and Workflows

c-Met Signaling Pathway

The following diagram illustrates the simplified c-Met signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). Aberrant activation of this pathway, which this compound inhibits, can lead to cell proliferation, survival, migration, and invasion.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds and Activates GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Migration Migration AKT->Migration Survival Survival mTOR->Survival

Caption: Simplified c-Met Signaling Pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines a general workflow for determining the IC50 value of a kinase inhibitor like this compound in a cell-free biochemical assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor to microplate wells prep_inhibitor->add_inhibitor prep_kinase Prepare recombinant c-Met kinase solution add_kinase Add kinase to wells prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution start_reaction Add substrate/ATP to initiate reaction prep_substrate->start_reaction add_inhibitor->add_kinase incubate_inhibitor Incubate for inhibitor binding add_kinase->incubate_inhibitor incubate_inhibitor->start_reaction incubate_reaction Incubate at controlled temperature start_reaction->incubate_reaction stop_reaction Stop kinase reaction incubate_reaction->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Measure signal with plate reader add_detection->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: General Workflow for In Vitro Kinase Inhibition Assay.

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this chemical. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for c-Met Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to c-Met inhibitors, using a representative potent and selective c-Met inhibitor as an example. The provided methodologies and data will guide researchers in identifying sensitive cell lines and characterizing the mechanism of action of c-Met targeted therapies.

Data Presentation

The sensitivity of cancer cell lines to c-Met inhibitors is primarily dependent on the cellular context, particularly the amplification or overexpression of the MET gene.[3] Cell lines with amplified MET are often "addicted" to the c-Met signaling pathway for their growth and survival, and thus exhibit high sensitivity to its inhibition. Below is a summary of reported IC50 values for representative potent and selective c-Met inhibitors in various cancer cell lines.

Cell LineCancer Typec-Met StatusRepresentative c-Met InhibitorIC50 (nM)
SNU-5Gastric CancerAmplifiedINCB28060~1
Hs746TGastric CancerAmplifiedKRC-007159.0
MKN-45Gastric CancerAmplifiedLA480 (antibody)Growth inhibition observed
SNU-620Gastric CancerOverexpressedKRC-00715<10
SNU-638Gastric CancerOverexpressedKRC-00715<10
EBC-1Lung CancerAmplifiedCompound 141.87
PC-3Prostate CancerHigh Expression-Growth inhibition observed

Note: The IC50 values presented are for representative potent c-Met inhibitors and may vary for c-Met-IN-19. These cell lines represent a starting point for sensitivity screening.

Mandatory Visualization

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Phosphorylation recruits PI3K PI3K cMet->PI3K Phosphorylation recruits HGF HGF HGF->cMet Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR mTOR->Transcription cMet_IN_19 This compound cMet_IN_19->cMet Inhibition

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTS/WST-1 Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., Hs746T, SNU-5)

  • Complete growth medium (specific to the cell line)

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • MTS or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should be included at the same final concentration as the highest drug concentration.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/WST-1 Addition: Add 20 µL of MTS or WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for WST-1) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_Reagent Add MTS/WST-1 Reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Read_Absorbance Measure Absorbance Incubate3->Read_Absorbance Analyze Calculate Viability Determine IC50 Read_Absorbance->Analyze

Caption: Workflow for determining cell viability upon this compound treatment.

Western Blot Analysis of c-Met Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins, such as Akt and Erk.

Materials:

  • Sensitive cancer cell line (e.g., Hs746T)

  • 6-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein quantification assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels and the loading control.

References

Application Notes and Protocols for the Use of a c-Met Inhibitor in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No publicly available information was found for a compound specifically named "c-Met-IN-19." Therefore, these application notes and protocols will use the well-characterized, potent, and highly selective c-Met inhibitor, SGX523 , as a representative example to illustrate the application of a c-Met inhibitor in xenograft mouse models. The principles and methods described are broadly applicable to other selective c-Met inhibitors.

Introduction to c-Met and Its Role in Cancer

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] Dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1]

Mechanism of Action of SGX523

SGX523 is a potent and exquisitely selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It has demonstrated high selectivity for c-Met with an IC50 of 4 nmol/L in biochemical assays and is over 1,000-fold more selective for c-Met than for a large panel of other protein kinases. By binding to the ATP-binding pocket of the c-Met kinase domain, SGX523 prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of c-Met signaling leads to the suppression of tumor cell proliferation, migration, and invasion in c-Met-dependent cancer models.

c-Met Signaling Pathway

The following diagram illustrates the simplified c-Met signaling pathway and the point of intervention for a c-Met inhibitor like SGX523.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis SGX523 SGX523 SGX523->c-Met Receptor Inhibits (ATP-competitive)

Figure 1. c-Met Signaling Pathway and Inhibition by SGX523.

In Vivo Efficacy of SGX523 in Xenograft Models

SGX523 has demonstrated significant anti-tumor activity in various human tumor xenograft models that are dependent on c-Met signaling. The efficacy is often dose-dependent and correlates with the inhibition of c-Met phosphorylation in the tumor tissue.

Table 1: Summary of SGX523 Efficacy in Xenograft Models

Cell LineTumor TypeMouse StrainDosing RegimenTumor Growth Inhibition (%)Reference
GTL-16Gastric CarcinomaNude Mice10, 20, 30, 100 mg/kg, p.o., b.i.d.Dose-dependent inhibition
U87MGGlioblastomaNude Mice10, 60 mg/kg, p.o., b.i.d.Dose-dependent inhibition
H441Lung CancerNude Mice60 mg/kg, p.o., b.i.d.Significant inhibition

p.o. = oral gavage; b.i.d. = twice daily

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of a c-Met inhibitor, such as SGX523, in a subcutaneous xenograft mouse model.

Experimental Workflow

The diagram below outlines the major steps in a typical in vivo xenograft study.

Xenograft_Workflow cluster_preparation Preparation cluster_engraftment Tumor Engraftment cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Culture Cell Culture (e.g., U87MG, GTL-16) Tumor_Cell_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Cell_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (Vehicle, SGX523) Randomization->Treatment_Administration Continued_Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment_Administration->Continued_Monitoring Euthanasia Euthanasia and Tumor Collection Continued_Monitoring->Euthanasia Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-c-Met) Euthanasia->Pharmacodynamic_Analysis Histological_Analysis Histological Analysis (e.g., H&E, IHC) Euthanasia->Histological_Analysis

Figure 2. Experimental Workflow for a Xenograft Study.
Detailed Methodology

5.2.1. Cell Culture

  • Culture human cancer cell lines with known c-Met expression and dependency (e.g., GTL-16, U87MG) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during the exponential growth phase for tumor implantation.

5.2.2. Animal Husbandry and Acclimatization

  • Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks of age.

  • House the animals in a specific pathogen-free (SPF) facility.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

5.2.3. Tumor Implantation

  • Resuspend the harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (50% v/v) can be used to improve tumor take rate.

  • Inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

5.2.4. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

5.2.5. Treatment Administration

  • Prepare the SGX523 formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Administer the appropriate dose of SGX523 or vehicle control to the respective groups according to the planned schedule (e.g., twice daily).

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

5.2.6. Endpoint and Tissue Collection

  • Continue treatment for the specified duration or until the tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, measure their final weight, and divide them for various analyses.

5.2.7. Pharmacodynamic and Histological Analysis

  • Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction. Analyze the levels of total c-Met and phosphorylated c-Met (p-c-Met) to confirm target engagement.

  • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The use of xenograft mouse models is a critical step in the preclinical evaluation of c-Met inhibitors like SGX523. These models allow for the assessment of in vivo efficacy, dose-response relationships, and pharmacodynamic effects. The protocols outlined above provide a comprehensive guide for conducting such studies, which are essential for the translation of promising c-Met inhibitors into clinical applications for cancer therapy.

References

Application Notes and Protocols for In Vivo Administration of a c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of numerous human cancers, making them attractive targets for therapeutic intervention.[1] Inhibition of the c-Met signaling pathway can disrupt tumor growth, proliferation, survival, motility, and invasion.[1][2] These application notes provide detailed protocols for the in vivo administration of a representative c-Met inhibitor, PHA-665752, based on preclinical studies. PHA-665752 is a potent and selective ATP-competitive inhibitor of c-Met kinase.[1][3] The methodologies outlined below are intended to serve as a guide for researchers designing and executing preclinical efficacy studies targeting the c-Met pathway.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its catalytic domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/Akt pathways, which drive various cellular processes critical for cancer progression.

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Protocols

The following protocols are based on published preclinical studies of the c-Met inhibitor PHA-665752 in mouse xenograft models.

Protocol 1: Intravenous Administration in a Kras-Mutant NSCLC Model

Objective: To evaluate the anti-tumor effects of PHA-665752 in a genetically engineered mouse model of non-small cell lung cancer (KrasLA1).

Materials:

  • PHA-665752 (c-Met inhibitor)

  • Vehicle (e.g., appropriate solvent for PHA-665752, to be determined by solubility testing)

  • KrasLA1 mice (16-week-old)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Model: Utilize 16-week-old KrasLA1 mice, which spontaneously develop lung tumors.

  • Grouping: Divide mice into three groups: high-dose, low-dose, and vehicle control (n=5 per group).

  • Dosing Solution Preparation: Prepare dosing solutions of PHA-665752 in the selected vehicle at concentrations suitable for delivering 25 mg/kg and 12.5 mg/kg.

  • Administration: Administer PHA-665752 or vehicle daily for 6 consecutive days via intravenous (IV) tail vein injection.

    • High-dose group: 25 mg/kg/day

    • Low-dose group: 12.5 mg/kg/day

    • Vehicle group: an equivalent volume of the vehicle.

  • Monitoring: Monitor mice daily for any signs of toxicity.

  • Endpoint: At the end of the treatment period, sacrifice the mice and perform autopsies to quantify lung lesions. Tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Administration in an Osteosarcoma Xenograft Model

Objective: To assess the in vivo efficacy of PHA-665752 on the growth of human osteosarcoma xenografts.

Materials:

  • PHA-665752

  • Human osteosarcoma cell lines (e.g., 143B or U2OS)

  • Immunocompromised mice (e.g., nude mice)

  • Vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject human osteosarcoma cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size before starting treatment.

  • Grouping: Randomize mice into treatment and control groups.

  • Dosing: Prepare PHA-665752 for administration at doses of 7.5 mg/kg and 15 mg/kg. The specific route of administration (e.g., intraperitoneal, oral gavage) should be optimized based on the vehicle and compound stability. The referenced study does not specify the route, so this would need to be determined.

  • Treatment Schedule: Administer PHA-665752 or vehicle for 24 consecutive days.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 3 days) throughout the study.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Xenograft, GEMM) Tumor_Implantation Tumor Cell Implantation (for Xenografts) Animal_Model->Tumor_Implantation Grouping Randomize into Groups (Treatment vs. Vehicle) Tumor_Implantation->Grouping Dosing_Prep Prepare Dosing Solutions Grouping->Dosing_Prep Administration Administer c-Met Inhibitor (Specify Route, Dose, Schedule) Dosing_Prep->Administration Monitoring Daily Health Monitoring Administration->Monitoring Tumor_Measurement Measure Tumor Volume & Body Weight Monitoring->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) Tumor_Measurement->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis

Caption: General workflow for in vivo efficacy studies of a c-Met inhibitor.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of PHA-665752.

Table 1: In Vivo Efficacy of PHA-665752 in an Osteosarcoma Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Mean Tumor Weight (g)
Vehicle Control-Data not specifiedData not specified
PHA-6657527.5Significantly decreasedSignificantly decreased
PHA-66575215Significantly decreasedSignificantly decreased

Note: The study reported a significant decrease in tumor volume and weight for both treatment groups compared to the control, with the 15 mg/kg dose showing a more pronounced effect. No significant differences in body weight were observed between the groups.

Table 2: In Vivo Efficacy of PHA-665752 in a S114 Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (%)
PHA-6657527.520
PHA-6657521539
PHA-6657523068

Table 3: In Vivo Efficacy of PHA-665752 in NSCLC Xenograft Models

Tumor ModelTumor Growth Inhibition (%)
NCI-H6999
NCI-H44175
A54959

Conclusion

The provided protocols and data for the c-Met inhibitor PHA-665752 demonstrate its potential as an anti-cancer agent and offer a framework for conducting further preclinical evaluations of c-Met inhibitors. The choice of administration route, dose, and schedule is critical for achieving optimal efficacy and will depend on the specific animal model and the pharmacokinetic properties of the inhibitor being tested. Researchers should carefully consider these factors when designing their in vivo studies.

References

Application Notes and Protocols: Long-Term Stability of c-Met-IN-19 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of the hypothetical c-Met inhibitor, c-Met-IN-19, in various solutions. The document includes illustrative stability data, detailed experimental protocols for stability assessment, and diagrams of the c-Met signaling pathway and a general stability study workflow.

Illustrative Stability Data of this compound

The following table summarizes the hypothetical stability data for this compound in different solvent systems and storage conditions over a 12-month period. This data is for illustrative purposes to demonstrate how stability data for a c-Met inhibitor would be presented. The percentage of the remaining compound was determined by High-Performance Liquid Chromatography (HPLC).

Solvent SystemConcentration (mM)Storage Temperature (°C)1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)12 Months (% Remaining)
DMSO10-2099.899.599.198.5
DMSO10499.197.895.390.7
PBS (pH 7.4)1498.596.292.885.4
PBS (pH 7.4)12595.388.775.158.2
Cell Culture Media + 10% FBS0.13792.181.465.945.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and consistent stock and working solutions of this compound for stability studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO: a. Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder using a calibrated analytical balance. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions: a. For PBS: Thaw a fresh aliquot of the 10 mM DMSO stock solution. Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 1 µM). Vortex gently to mix. b. For Cell Culture Medium: Thaw a fresh aliquot of the 10 mM DMSO stock solution. Dilute the stock solution with pre-warmed (37°C) cell culture medium containing 10% FBS to the desired final concentration (e.g., 100 nM). Invert the tube several times to mix.

Protocol 2: Long-Term Stability Assessment Using HPLC

Objective: To quantify the degradation of this compound in different solutions over time under various storage conditions.

Materials:

  • Prepared solutions of this compound (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • HPLC vials with inserts

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation and Incubation: a. Prepare solutions of this compound in the desired solvents (e.g., DMSO, PBS, cell culture medium) at the specified concentrations. b. For the initial time point (T=0), immediately transfer an aliquot of each solution to an HPLC vial for analysis. c. Store the remaining solutions under the designated storage conditions (e.g., -20°C, 4°C, 25°C, 37°C). d. At each subsequent time point (e.g., 1, 3, 6, and 12 months), collect an aliquot from each stored solution for HPLC analysis.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. c. Establish a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes). d. Set the UV detector to the wavelength of maximum absorbance for this compound. e. Inject a standard volume (e.g., 10 µL) of each sample. f. Record the chromatograms.

  • Data Analysis: a. Identify the peak corresponding to this compound based on its retention time from the T=0 sample. b. Integrate the area under the peak for this compound in the chromatograms from all time points. c. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 d. Tabulate the results for easy comparison.

Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of this pathway is implicated in various cancers.[3] Key downstream cascades include the RAS/MAPK, PI3K/AKT, and STAT pathways.[3]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility, Invasion Nucleus->Proliferation

Caption: The c-Met signaling pathway upon HGF stimulation.

Experimental Workflow for Stability Study

A systematic approach is essential for conducting a successful long-term stability study of a small molecule inhibitor. The workflow begins with sample preparation and progresses through incubation at various time points, followed by analytical testing to assess degradation.

Stability_Study_Workflow Start Start: Prepare Stock and Working Solutions T0 Time=0 Analysis (HPLC) Start->T0 Incubate Incubate Samples at Different Conditions (-20°C, 4°C, 25°C, 37°C) Start->Incubate Data Data Analysis: Calculate % Remaining T0->Data Timepoints Collect Aliquots at Time Points (1, 3, 6, 12 months) Incubate->Timepoints Analysis HPLC Analysis Timepoints->Analysis Analysis->Data Report Generate Stability Report Data->Report

Caption: General workflow for a long-term stability study.

References

Application Notes and Protocols for Efficacy Studies of c-Met-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development, tissue repair, and wound healing.[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is implicated in the progression of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][4] This aberrant signaling contributes to tumor growth, angiogenesis, and metastasis, making c-Met an attractive target for cancer therapy.

c-Met-IN-19 is a novel, potent, and selective small-molecule inhibitor of the c-Met tyrosine kinase. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, guiding researchers in the design and execution of robust preclinical experiments.

c-Met Signaling Pathway

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cancer cell proliferation, survival, and motility.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS GAB1 GAB1 p_cMet->GAB1 JAK JAK p_cMet->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation Survival Survival Transcription->Survival Cell Survival Invasion Invasion Transcription->Invasion Migration & Invasion

Figure 1. Simplified c-Met signaling pathway.

In Vitro Efficacy Studies

A series of in vitro experiments should be conducted to determine the potency and mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow A Cell Line Selection (c-Met amplified/overexpressing) B Biochemical Assay: c-Met Kinase Inhibition A->B C Cell-Based Assays A->C H Data Analysis & IC50 Determination B->H D Cell Viability/Proliferation (MTT, CellTiter-Glo) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Cell Migration/Invasion Assay (Wound Healing, Transwell) C->F G Western Blot Analysis (p-c-Met, p-AKT, p-ERK) C->G D->H E->H F->H G->H

Figure 2. Workflow for in vitro efficacy studies.

Protocols

1. Cell Line Selection

  • Rationale: Select cancer cell lines with documented c-Met amplification or overexpression (e.g., MKN-45, SNU-5, EBC-1, Hs746T) and a control cell line with low c-Met expression.

  • Procedure:

    • Culture cells in appropriate media and conditions.

    • Confirm c-Met expression levels by Western blot or flow cytometry.

2. c-Met Kinase Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.

  • Protocol:

    • Use a commercially available c-Met kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a dilution series of this compound.

    • In a 96-well plate, add recombinant c-Met enzyme, substrate, ATP, and the diluted compound.

    • Incubate at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value.

3. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Protocol (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50.

4. Western Blot Analysis

  • Objective: To confirm the inhibition of c-Met signaling pathway.

  • Protocol:

    • Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours).

    • For some experiments, stimulate cells with HGF (50 ng/mL) for 15 minutes before lysis.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use a loading control like GAPDH or β-actin.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

ParameterAntibodyExpected Outcome with this compound
Target Engagementp-c-Met (Tyr1234/1235)Dose-dependent decrease
Downstream Signalingp-AKT (Ser473)Dose-dependent decrease
Downstream Signalingp-ERK1/2 (Thr202/Tyr204)Dose-dependent decrease
Total ProteinTotal c-Met, AKT, ERKNo significant change

Table 1. Expected outcomes of Western blot analysis.

In Vivo Efficacy Studies

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow A Animal Model Selection (e.g., Nude Mice) B Xenograft Tumor Implantation (Subcutaneous) A->B C Tumor Growth to Palpable Size (e.g., 100-150 mm³) B->C D Randomization and Grouping (Vehicle, this compound doses) C->D E Drug Administration (e.g., Oral Gavage, IP) D->E F Monitoring: Tumor Volume, Body Weight, Clinical Signs E->F G Endpoint: Tumor Growth Inhibition (TGI) Pharmacodynamic Analysis F->G H Data Analysis & Reporting G->H

Figure 3. Workflow for in vivo xenograft studies.

Protocols

1. Cell Line-Derived Xenograft (CDX) Model

  • Objective: To evaluate the in vivo efficacy of this compound on tumor growth.

  • Protocol:

    • Select a suitable cancer cell line with high c-Met expression (e.g., MKN-45).

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude).

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg).

    • Administer the compound daily via a suitable route (e.g., oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-c-Met).

2. Patient-Derived Xenograft (PDX) Model

  • Objective: To assess the efficacy of this compound in a more clinically relevant model.

  • Protocol:

    • Obtain fresh tumor tissue from consenting patients with c-Met-driven malignancies.

    • Implant small tumor fragments subcutaneously into immunodeficient mice (e.g., NOD/SCID).

    • Once tumors are established, passage them into new cohorts of mice for expansion.

    • When tumors reach the desired size, randomize the mice and begin treatment as described for the CDX model.

ParameterMeasurementCalculation
Tumor VolumeCaliper measurement (Length x Width²) / 2
Tumor Growth Inhibition (TGI)(1 - (ΔT / ΔC)) x 100%ΔT = change in mean tumor volume of treated group; ΔC = change in mean tumor volume of control group
Body WeightWeekly measurementMonitor for toxicity

Table 2. Key parameters for in vivo efficacy studies.

Data Presentation and Interpretation

All quantitative data from in vitro and in vivo studies should be presented in a clear and concise manner. IC50 values from cell viability and kinase assays should be tabulated for easy comparison across different cell lines. For in vivo studies, tumor growth curves for each treatment group should be plotted over time. A summary table of TGI for each dose level should also be included.

Successful inhibition of the c-Met pathway by this compound should result in a dose-dependent reduction in cancer cell viability, induction of apoptosis, and inhibition of migration and invasion in vitro. In vivo, this should translate to significant tumor growth inhibition in xenograft models. The pharmacodynamic analysis of tumor tissues should confirm the on-target activity of this compound.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound. By following these detailed protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel c-Met inhibitor. The findings from these studies will be critical for making informed decisions regarding the further development of this compound as a potential cancer therapeutic.

References

Troubleshooting & Optimization

c-Met-IN-19 off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "c-Met-IN-19" is not available in the public domain. This guide provides general information and troubleshooting advice based on the known characteristics and off-target effects of the broader class of c-Met tyrosine kinase inhibitors. Researchers using any specific inhibitor should consult the manufacturer's datasheet for all available information.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cancer cell line treated with a c-Met inhibitor that do not seem to correlate with c-Met pathway inhibition. What could be the cause?

A1: Unexpected phenotypic changes might be due to off-target effects of the c-Met inhibitor. Many small molecule kinase inhibitors can interact with other kinases besides their intended target, especially at higher concentrations. This can lead to the modulation of other signaling pathways and result in unforeseen cellular responses. It is also possible that the observed phenotype is a downstream consequence of c-Met inhibition that is specific to your cell line's genetic and proteomic context.

Q2: What are some common off-target kinases for c-Met inhibitors?

A2: The off-target profile of a c-Met inhibitor is specific to its chemical structure. However, some commonly observed off-targets for this class of inhibitors include other receptor tyrosine kinases (RTKs) such as VEGFR, AXL, RON, and members of the Eph receptor family. Non-receptor tyrosine kinases like SRC family kinases can also be affected. For instance, multi-kinase inhibitors like Cabozantinib are known to target c-Met along with other RTKs.

Q3: How can we determine if the effects we are seeing are due to off-target activity of our c-Met inhibitor?

A3: To investigate potential off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Correlate the inhibitor concentration required to induce the unexpected phenotype with the IC50 for c-Met inhibition. If the phenotype only appears at concentrations significantly higher than the c-Met IC50, it is more likely to be an off-target effect.

  • Rescue Experiments: If the off-target is hypothesized, try to rescue the phenotype by modulating the activity of the suspected off-target kinase.

  • Use of Structurally Unrelated Inhibitors: Compare the effects of your inhibitor with another c-Met inhibitor that has a different chemical scaffold and potentially a different off-target profile.

  • Kinase Profiling: A direct way to identify off-targets is to perform a kinase selectivity screen where the inhibitor is tested against a large panel of kinases.

  • Genetic Knockdown: Use siRNA or shRNA to specifically knock down c-Met and see if this phenocopies the effects of the inhibitor. If not, an off-target effect is likely.

Q4: Our c-Met inhibitor is causing cell death, but we don't see a corresponding decrease in c-Met phosphorylation. Why might this be happening?

A4: This scenario strongly suggests an off-target effect. Some c-Met inhibitors have been shown to induce apoptosis and cell cycle arrest through mechanisms independent of c-Met inhibition. For example, studies with Tivantinib and Crizotinib in thyroid cancer cell lines have shown anti-tumor activity that was not correlated with the inhibition of c-Met phosphorylation, pointing towards off-target activities contributing to their therapeutic effect.[1]

Troubleshooting Guides

Issue 1: Inconsistent results between different c-Met inhibitors.
  • Possible Cause: Different inhibitors have distinct kinase selectivity profiles. An effect observed with one inhibitor but not another may be due to an off-target activity unique to the first inhibitor.

  • Troubleshooting Steps:

    • Review the kinase selectivity data for both inhibitors, if available.

    • Perform a side-by-side dose-response curve for both inhibitors, measuring both c-Met phosphorylation and the phenotype of interest.

    • Consider using a third, structurally distinct c-Met inhibitor to see which phenotype it produces.

Issue 2: Observed phenotype does not match known downstream effects of c-Met signaling.
  • Possible Cause: The inhibitor may be hitting an unexpected kinase or signaling pathway. The c-Met signaling network is complex and can have crosstalk with other pathways, such as the EGFR and HER-3 pathways.[2]

  • Troubleshooting Steps:

    • Perform a phospho-kinase array to get a broader view of the signaling pathways affected by the inhibitor in your specific cell line.

    • Use bioinformatics tools to predict potential off-targets based on the chemical structure of the inhibitor.

    • Validate any identified off-targets using western blotting for the phosphorylated form of the protein or through in vitro kinase assays.

Quantitative Data: Kinase Selectivity of Representative c-Met Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized c-Met inhibitors against c-Met and a selection of common off-target kinases. Note: This data is illustrative and has been compiled from various sources. "this compound" is not included due to a lack of available data.

Inhibitorc-Met (IC50, nM)KDR (VEGFR2) (IC50, nM)AXL (IC50, nM)RON (IC50, nM)SRC (IC50, nM)
Cabozantinib 1.80.0357155.2
Crizotinib 8>10002913>1000
Tivantinib 356>10,000>10,000>10,000>10,000
Capmatinib 0.13>10,000>10,000>10,000>10,000
SU11274 24>10,000---

Data compiled from publicly available literature and databases. The exact values may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Western Blotting for c-Met Phosphorylation and Downstream Signaling
  • Cell Culture and Treatment: Plate cancer cells (e.g., MKN-45, SNU-5) and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours. Treat with varying concentrations of the c-Met inhibitor for 1-2 hours. Stimulate with HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Kinase Selectivity Profiling (General Workflow)
  • Compound Preparation: Prepare a stock solution of the c-Met inhibitor in DMSO.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a panel of hundreds of purified human kinases.

  • Binding or Activity Assay: The service will typically perform either a binding assay (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., using ATP consumption or substrate phosphorylation) at a fixed concentration of the inhibitor (e.g., 1 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition or percentage of control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).

  • Follow-up: For significant off-target hits, determine the IC50 or Ki value to quantify the potency of the inhibitor against these kinases.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Phosphorylation GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Motility Motility STAT3->Motility

Caption: Simplified c-Met signaling pathway.

Off_Target_Workflow Start Observe Unexpected Phenotype with c-Met Inhibitor Dose_Response Perform Dose-Response and Compare with c-Met IC50 Start->Dose_Response Kinase_Panel Kinase Selectivity Screening Start->Kinase_Panel siRNA_KO c-Met Knockdown (siRNA/shRNA) Start->siRNA_KO Compare_Phenotypes Compare Phenotypes Dose_Response->Compare_Phenotypes Identify_Off_Targets Identify Potential Off-Target Kinases Kinase_Panel->Identify_Off_Targets siRNA_KO->Compare_Phenotypes Compare_Phenotypes->Identify_Off_Targets Phenotypes Differ On_Target Likely On-Target or Context-Specific Effect Compare_Phenotypes->On_Target Phenotypes Match Validate_Off_Targets Validate Off-Targets (Western Blot, IC50) Identify_Off_Targets->Validate_Off_Targets Conclusion Confirm Off-Target Effect Validate_Off_Targets->Conclusion

Caption: Experimental workflow to identify off-target effects.

Logical_Relationship Inhibitor c-Met Inhibitor cMet c-Met (On-Target) Inhibitor->cMet Inhibits Off_Target Off-Target Kinase(s) (e.g., VEGFR, AXL) Inhibitor->Off_Target Inhibits (Potentially) cMet_Pathway c-Met Pathway (Proliferation, Survival) cMet->cMet_Pathway Activates Off_Target_Pathway Off-Target Pathway (e.g., Angiogenesis) Off_Target->Off_Target_Pathway Activates Observed_Phenotype Observed Cellular Phenotype cMet_Pathway->Observed_Phenotype Contributes to Off_Target_Pathway->Observed_Phenotype Contributes to

Caption: Logical relationship of on-target vs. off-target effects.

References

Technical Support Center: Mechanisms of Acquired Resistance to c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting acquired resistance to c-Met tyrosine kinase inhibitors (TKIs), with a specific focus on compounds like c-Met-IN-19.

Frequently Asked Questions (FAQs)

Q1: Our c-Met-driven cancer cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?

A1: Acquired resistance to c-Met inhibitors is a significant challenge and typically falls into two main categories:

  • On-target mechanisms: These involve genetic changes to the MET gene itself. The most common on-target mechanisms are secondary mutations in the c-Met kinase domain that interfere with drug binding, or amplification of the MET gene, leading to overexpression of the c-Met protein that overwhelms the inhibitor.

  • Off-target mechanisms: These are characterized by the activation of alternative signaling pathways that bypass the cell's dependency on c-Met signaling for survival and proliferation. This is often referred to as "bypass signaling."

Q2: Which specific secondary mutations in the c-Met kinase domain are known to confer resistance?

A2: Several mutations within the c-Met kinase domain have been identified in patients who have developed resistance to type I c-Met inhibitors. Key mutations often occur in the activation loop and include residues such as D1228, Y1230, H1094, G1163, and L1195.[1] Mutations at positions D1228 and Y1230 are particularly common and can disrupt the binding of type I inhibitors.[2]

Q3: What are the most common bypass signaling pathways activated in c-Met inhibitor-resistant cells?

A3: The most frequently observed bypass pathways include:

  • EGFR Pathway Activation: Upregulation or amplification of the Epidermal Growth Factor Receptor (EGFR) can reactivate downstream signaling.

  • KRAS/MAPK Pathway Activation: Acquired mutations in KRAS or amplification of KRAS or BRAF can lead to constitutive activation of the MAPK pathway, rendering the cells independent of c-Met signaling.

  • PI3K/AKT/mTOR Pathway Activation: This crucial survival pathway can be activated through various mechanisms, including loss of the tumor suppressor PTEN or activating mutations in PIK3CA.

  • Wnt/β-catenin Pathway Activation: Studies have shown that the Wnt signaling pathway can also contribute to acquired resistance to c-Met TKIs.

Q4: How can we determine the specific resistance mechanism in our experimental model?

A4: A multi-pronged approach is recommended. You can start by performing Next-Generation Sequencing (NGS) on your resistant cell lines or patient samples to screen for known resistance mutations in MET and key genes of the bypass pathways (EGFR, KRAS, BRAF, PIK3CA, etc.). Concurrently, you can use Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Met, p-EGFR, p-AKT, p-ERK) to identify activated bypass tracks.

Troubleshooting Guides

Problem 1: No secondary mutations in MET were detected by NGS, but the cells are highly resistant.

  • Possible Cause: The resistance is likely mediated by an off-target mechanism (bypass pathway) or amplification of the wild-type MET allele.

  • Troubleshooting Steps:

    • Assess Bypass Pathway Activation: Perform Western blot analysis to check the phosphorylation levels of key downstream effectors like p-EGFR, p-AKT, and p-ERK. A significant increase in phosphorylation of any of these proteins in the resistant cells compared to the parental line suggests the activation of a bypass pathway.

    • Check for MET Amplification: Use Fluorescence In Situ Hybridization (FISH) or digital PCR (dPCR) to quantify the MET gene copy number. A high copy number indicates gene amplification.

    • Investigate Ligand-Dependent Activation: The tumor microenvironment can secrete HGF, the ligand for c-Met, leading to sustained pathway activation. Consider co-culture experiments or conditioned media assays to investigate this possibility.

Problem 2: We have identified a known resistance mutation (e.g., D1228N) in our resistant cells. What are our therapeutic options?

  • Possible Cause: The acquired mutation sterically hinders the binding of the current c-Met inhibitor.

  • Troubleshooting Steps:

    • Switch Inhibitor Type: Resistance to type I c-Met inhibitors (which bind to the active conformation of the kinase) can sometimes be overcome by switching to a type II inhibitor (which binds to the inactive conformation).[1] For example, mutations at D1228 and Y1230 may confer resistance to type I inhibitors, but the cells might retain sensitivity to type II inhibitors like cabozantinib or glesatinib.

    • Combination Therapy: If switching inhibitors is not effective, consider combination therapies targeting downstream pathways that may be co-activated.

Data Presentation

Table 1: Frequency of Acquired Resistance Mechanisms to MET TKIs in Patients with MET Exon 14-Mutant NSCLC

Resistance Mechanism CategorySpecific AlterationFrequency in Resistant Patients (n=20)
On-Target MET Kinase Domain Mutations (H1094, G1163, L1195, D1228, Y1230)35% (7 patients)
High-level amplification of MET exon 14-mutant allele
Off-Target (Bypass Pathways) KRAS mutations or amplification45% (9 patients)
EGFR amplification
HER3 amplification
BRAF amplification
On- and Off-Target Combined MET D1228N mutation + EGFR/HER3 amplification1 case
Unknown No identifiable genomic alteration25% (5 patients)

Data compiled from studies on acquired resistance in patients with MET exon 14-mutant non-small cell lung cancer.[1]

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K EGFR EGFR EGFR->GRB2 EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin BetaCatenin->Proliferation cMet_IN_19 This compound cMet_IN_19->cMet Inhibition Resistance_OnTarget On-Target Resistance (MET Mutation/Amplification) Resistance_OnTarget->cMet Resistance_OffTarget Off-Target Resistance (Bypass Pathways) Resistance_OffTarget->EGFR Resistance_OffTarget->RAS Resistance_OffTarget->PI3K Resistance_OffTarget->BetaCatenin

Caption: Mechanisms of acquired resistance to c-Met inhibitors.

Caption: A logical workflow for investigating c-Met inhibitor resistance.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

This protocol describes the generation of resistant cell lines using the gradual dose escalation method.

Materials:

  • Parental cancer cell line of interest

  • This compound or other c-Met inhibitor

  • Complete cell culture medium

  • 96-well plates

  • MTT or other cell viability assay kit

  • DMSO (vehicle control)

Procedure:

  • Determine Initial IC50:

    • Seed the parental cells in 96-well plates.

    • Treat the cells with a range of concentrations of the c-Met inhibitor for 72 hours.

    • Perform a cell viability assay (e.g., MTT) to determine the IC50 (the concentration that inhibits 50% of cell growth).[3]

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing the c-Met inhibitor at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days, until the cell growth rate recovers.

  • Dose Escalation:

    • Once the cells are growing steadily, subculture them and increase the drug concentration by 1.5- to 2-fold.

    • Repeat this process of gradual dose escalation, allowing the cells to adapt and recover at each concentration.

  • Establishment and Validation:

    • Continue this process until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental cells.

    • At this point, the resistant cell line is considered established.

    • Validate the resistance by performing a new cell viability assay to compare the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as RI = IC50 (resistant) / IC50 (parental).

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the activation state of kinases in key signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cells in ice-cold RIPA buffer with inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.

Next-Generation Sequencing (NGS) for Mutation Analysis

This protocol provides a general workflow for targeted NGS to identify resistance mutations.

Materials:

  • Genomic DNA (gDNA) extracted from parental and resistant cell lines

  • Targeted gene panel (custom or commercial) covering MET, EGFR, KRAS, BRAF, PIK3CA, etc.

  • NGS library preparation kit

  • NGS instrument (e.g., Illumina platform)

Procedure:

  • Library Preparation:

    • Extract high-quality gDNA from your cell lines.

    • Prepare NGS libraries from the gDNA using a library preparation kit. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Amplify the libraries using PCR.

  • Target Enrichment:

    • Use a targeted gene panel to enrich for the specific genes of interest. This is often done using hybrid capture-based methods.

  • Sequencing:

    • Sequence the enriched libraries on an NGS instrument.

  • Data Analysis:

    • Align the sequencing reads to a reference human genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the resistant cells that are not present in the parental cells.

    • Analyze the data for copy number variations (CNVs) to detect gene amplifications.

    • Annotate the identified variants to determine their potential functional impact.

References

Technical Support Center: Optimizing c-Met-IN-19 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound in cell culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 10 µM. This allows for the assessment of whether the inhibitor is effective at low nanomolar or higher micromolar concentrations.

Q2: How should I prepare and store the stock solution of this compound?

A2: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be cytotoxic (typically, the final DMSO concentration in the medium should be kept below 0.5%). Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: It is crucial to differentiate between the specific inhibitory effect of this compound and general cytotoxicity. This can be achieved by performing a cell viability assay, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®), in parallel with your functional experiments. This will help you identify a concentration range that effectively inhibits c-Met without causing significant cell death.

Q4: What are the common causes of observing no effect with this compound?

A4: Several factors could contribute to a lack of an observable effect:

  • Suboptimal Concentration: The concentration used may be too low to inhibit the c-Met receptor effectively in your specific cell line.

  • Inhibitor Instability: The compound may degrade in the cell culture medium over the course of the experiment.

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Cell Line Resistance: The chosen cell line may not be dependent on the c-Met signaling pathway for survival or proliferation, or it may have redundant signaling pathways that compensate for c-Met inhibition.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of this compound.

Problem Possible Cause Suggested Solution
No observable inhibition of c-Met signaling (e.g., no change in downstream protein phosphorylation). 1. Insufficient Concentration: The concentration of this compound is too low. 2. Inhibitor Inactivity: The inhibitor has degraded or was improperly prepared. 3. Low c-Met Expression: The cell line does not express sufficient levels of the c-Met receptor.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM). 2. Prepare a fresh stock solution of this compound. For long-term experiments, consider refreshing the medium with the inhibitor at regular intervals. 3. Confirm c-Met expression in your cell line using Western blot or flow cytometry.
High levels of cell death observed at concentrations expected to be inhibitory. 1. Off-Target Toxicity: this compound may be inhibiting other essential kinases or cellular processes at higher concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Determine the cytotoxic IC50 using a cell viability assay. Use concentrations well below this value for your functional assays. 2. Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in all experiments.
Inconsistent results between experiments. 1. Inaccurate Pipetting: Errors in preparing serial dilutions or adding the inhibitor to the wells. 2. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 3. Inhibitor Instability: Degradation of the inhibitor in the stock solution or culture medium.1. Use calibrated pipettes and be meticulous during dilutions. 2. Ensure a uniform single-cell suspension before seeding and be consistent with the number of cells plated per well. 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using an MTT assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO (anhydrous)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with DMSO at the highest concentration used).

  • Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and a background control (medium only, 0% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of c-Met Pathway Inhibition

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of c-Met and its downstream targets, such as AKT and ERK.

Materials:

  • This compound

  • Cell line with active c-Met signaling

  • 6-well cell culture plates

  • Hepatocyte Growth Factor (HGF), if needed for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours). If the cell line requires ligand stimulation, serum-starve the cells and then stimulate with HGF in the presence of the inhibitor.

  • Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Data Presentation

Summarize quantitative data in clear, structured tables for easy comparison.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell Linec-Met StatusIC50 (nM) for Cell Viability (72h)
Cell Line AAmplifiedEnter experimental value
Cell Line BMutatedEnter experimental value
Cell Line CWild-TypeEnter experimental value

Table 2: Effect of this compound on Downstream Signaling

Treatment Concentrationp-c-Met / Total c-Met (Fold Change vs. Vehicle)p-AKT / Total AKT (Fold Change vs. Vehicle)p-ERK / Total ERK (Fold Change vs. Vehicle)
Vehicle Control1.01.01.0
10 nM this compoundEnter valueEnter valueEnter value
100 nM this compoundEnter valueEnter valueEnter value
1 µM this compoundEnter valueEnter valueEnter value

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 cMet_IN_19 This compound cMet_IN_19->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation Invasion Migration & Invasion RAF_MEK_ERK->Invasion AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Proliferation STAT3->Invasion

Caption: The c-Met signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Seed Cells in 96-well Plate Prepare Prepare Serial Dilutions of this compound Start->Prepare Treat Treat Cells with Inhibitor and Vehicle Control Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Read Absorbance on Plate Reader Assay->Read Analyze Analyze Data and Calculate IC50 Read->Analyze

Caption: A standard workflow for determining the IC50 value of this compound.

Troubleshooting Logic for No Inhibitor Effect

Troubleshooting_No_Effect Problem No Effect Observed with This compound CheckConcentration Is the concentration range appropriate? Problem->CheckConcentration WidenRange Action: Perform dose-response with a wider range (e.g., 0.1 nM - 50 µM) CheckConcentration->WidenRange No CheckTarget Is c-Met expressed and active in the cell line? CheckConcentration->CheckTarget Yes WidenRange->Problem ValidateTarget Action: Confirm c-Met expression/phosphorylation via Western Blot CheckTarget->ValidateTarget No CheckCompound Is the compound stable and active? CheckTarget->CheckCompound Yes ValidateTarget->Problem PrepareFresh Action: Prepare fresh stock and dilutions. Consider media refresh for long experiments. CheckCompound->PrepareFresh No ConsiderResistance Potential Issue: Cell line is resistant to c-Met inhibition. CheckCompound->ConsiderResistance Yes PrepareFresh->Problem

Caption: A logical flowchart for troubleshooting the lack of an effect from this compound.

Technical Support Center: Overcoming Solubility Issues with c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with c-Met inhibitors, exemplified here as "c-Met-IN-19".

Frequently Asked Questions (FAQs)

Q1: I have received a new c-Met inhibitor, "this compound," and it is not dissolving in my aqueous buffer. What should be my first step?

A1: For novel small molecule inhibitors, which are often hydrophobic, direct dissolution in aqueous buffers is frequently unsuccessful. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its excellent solubilizing capacity for a wide range of organic compounds.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid off-target effects on your biological system.[1]

Q2: My c-Met inhibitor precipitated out of the aqueous buffer after I diluted it from the DMSO stock. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common problem for hydrophobic molecules and indicates that the compound's aqueous solubility limit has been exceeded.[2] Here are several approaches to resolve this:

  • Lower the Final Concentration: Attempt to use a lower final concentration of the inhibitor in your assay.[2]

  • Optimize Solvent Concentration: While aiming for a low final solvent concentration, a slightly higher percentage (up to 0.5% for cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to assess any potential effects on your experiment.

  • Employ a Different Solubilization Strategy: If simple dilution is not effective, you may need to explore co-solvent systems or the use of excipients to enhance solubility.

Q3: What are the most common organic solvents for preparing stock solutions of poorly soluble inhibitors?

A3: Besides DMSO, other frequently used organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent.

Q4: How should I store my c-Met inhibitor stock solutions?

A4: Proper storage is essential for maintaining the stability and activity of your inhibitor. Most stock solutions in DMSO can be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always refer to the manufacturer's datasheet for specific storage recommendations if available.

Troubleshooting Guide for this compound Solubility

This guide provides a tiered approach to systematically address solubility challenges with c-Met inhibitors.

Tier 1: Initial Dissolution & Optimization

If you are encountering issues with dissolving your c-Met inhibitor, start with these fundamental steps.

G cluster_0 Tier 1: Initial Dissolution Workflow start Start with Dry Compound prep_stock Prepare High-Concentration Stock (e.g., 10 mM in 100% DMSO) start->prep_stock vortex_sonicate Vortex and/or Sonicate to Aid Dissolution prep_stock->vortex_sonicate check_dissolution Visually Inspect for Complete Dissolution vortex_sonicate->check_dissolution check_dissolution->vortex_sonicate  No store_stock Aliquot and Store Stock Solution at -20°C or -80°C check_dissolution->store_stock  Yes dilute Dilute Stock into Aqueous Buffer store_stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate success Solution Ready for Experiment check_precipitate->success  No troubleshoot Proceed to Tier 2 Troubleshooting check_precipitate->troubleshoot  Yes

Workflow for initial inhibitor dissolution.
Tier 2: Advanced Solubilization Techniques

If the initial steps are unsuccessful, more advanced methods may be required.

  • pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly enhance solubility. Determine the pKa of your compound if possible and test its solubility in a range of buffers with different pH values. Be aware that the optimal pH for solubility might not be compatible with your experimental assay.

  • Co-Solvent Systems: Using a mixture of solvents can sometimes be more effective than a single solvent. You can prepare stock solutions in combinations like DMSO/ethanol or DMSO/PEG400. Test the solubility in these mixtures and confirm their compatibility with your assay.

  • Use of Excipients: Excipients are inactive substances that can be used to improve the solubility of a drug.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations to aid in the solubilization of poorly soluble compounds. It is crucial to test for any effects of the surfactant on your experimental system.

Data Presentation

Table 1: Common Solvents for Small Molecule Inhibitors

SolventPolarityVolatilityCommon UseNotes
DMSO HighLowPrimary choice for creating high-concentration stock solutions.Can be toxic to some cells at concentrations >0.5%.
Ethanol HighHighGood for less hydrophobic compounds; often used in co-solvent systems.Can have biological effects; use with appropriate controls.
Methanol HighHighSimilar to ethanol but can be more toxic.Use with caution and appropriate safety measures.
DMF HighLowStrong solvent, can be used for highly insoluble compounds.Higher toxicity than DMSO; handle with care.

Experimental Protocols

Protocol 1: Preparation of a c-Met Inhibitor Stock Solution in DMSO
  • Preparation: Before opening, centrifuge the vial containing the lyophilized powder to ensure all the compound is at the bottom.

  • Solvent Addition: Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the approximate solubility limit of your inhibitor in a specific buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.

  • Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Observe the wells for any signs of precipitation (cloudiness or visible particles).

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these specific conditions.

c-Met Signaling Pathway

Understanding the target pathway is crucial for interpreting experimental results. The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream signaling cascades involved in cell proliferation, survival, and motility.

G cluster_0 c-Met Signaling Pathway cluster_1 Downstream Pathways cluster_2 Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration & Invasion STAT->Migration cMet_IN_19 This compound cMet_IN_19->cMet inhibits

Simplified c-Met signaling cascade and point of inhibition.

References

Technical Support Center: Investigating In Vivo Effects of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo properties of c-Met inhibitors, using "c-Met-IN-19" as a representative investigational compound. Given the limited public data on specific preclinical compounds, this guide focuses on class-wide phenomena and potential issues encountered during in vivo studies of c-Met inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for c-Met inhibitors?

A1: c-Met is a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, migration, survival, and angiogenesis.[1][2] In many cancers, the c-Met pathway is aberrantly activated through overexpression, gene amplification, or mutations, contributing to tumor growth and metastasis.[1][2][3] c-Met inhibitors are designed to block this signaling. They can be small molecules that target the intracellular kinase domain or monoclonal antibodies that prevent HGF from binding to the receptor.

Q2: What are the common challenges in preclinical in vivo studies of c-Met inhibitors?

A2: A significant challenge in preclinical testing is the disconnect between in vitro potency and in vivo efficacy. This is often attributed to the concentration of HGF in the tumor microenvironment. Many in vitro studies use high, non-physiological concentrations of HGF to stimulate c-Met activity, which may not reflect the actual conditions in a tumor. Consequently, an inhibitor that appears effective in vitro may show limited activity in an in vivo model with lower HGF levels. Another challenge has been the metabolism of some earlier c-Met inhibitors by aldehyde oxidase (AO), which can lead to renal toxicity.

Q3: What are the known in vivo toxicities associated with the c-Met inhibitor class?

A3: While specific toxicity profiles vary between compounds, class-wide adverse effects have been observed with approved c-Met inhibitors like crizotinib and cabozantinib. These can include gastrointestinal issues, fatigue, edema, and hepatotoxicity. Post-marketing surveillance and ongoing clinical trials are crucial for further defining the safety and tolerability of this class of drugs. For novel compounds like "this compound," it is essential to conduct thorough preclinical toxicology studies.

Troubleshooting In Vivo Experiments

Issue 1: Lack of Tumor Growth Inhibition in a Xenograft Model

If you observe that "this compound" is not inhibiting tumor growth in your in vivo model despite promising in vitro data, consider the following troubleshooting steps:

  • HGF Levels in the Microenvironment: The level of HGF in your animal model's serum and tumor microenvironment may be insufficient to drive c-Met-dependent tumor growth, thus masking the effect of the inhibitor.

    • Recommendation: Measure the HGF concentration in the serum of your animal model and in the tumor tissue. Consider using a tumor model known to have high HGF expression or c-Met pathway activation.

  • c-Met Pathway Activation: The tumor cell line you are using may not be truly dependent on the c-Met pathway for its growth in vivo.

    • Recommendation: Confirm the phosphorylation status of c-Met (p-c-Met) in your in vivo tumor model to ensure the pathway is active. Western blotting or immunohistochemistry of tumor lysates can be used for this purpose.

  • Pharmacokinetics and Bioavailability: The compound may have poor bioavailability or rapid clearance in the animal model, leading to suboptimal exposure at the tumor site.

    • Recommendation: Conduct pharmacokinetic studies to determine the concentration of "this compound" in the plasma and tumor tissue over time. A study in beagle dogs for the novel inhibitor ABN401 showed a bioavailability of approximately 30%.

Issue 2: Unexpected Animal Morbidity or Mortality

If you observe unexpected adverse effects in your animal models treated with "this compound," a systematic investigation is required.

  • Dose-Ranging Study: The administered dose may be too high.

    • Recommendation: Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with a low dose and escalate until signs of toxicity are observed.

  • Off-Target Effects: The toxicity may be due to the inhibition of other kinases.

    • Recommendation: Profile "this compound" against a panel of kinases to assess its selectivity.

  • Metabolite-Induced Toxicity: A metabolite of the compound could be causing the toxicity.

    • Recommendation: Investigate the metabolic profile of "this compound" in the species being tested. As noted with some c-Met inhibitors, metabolism by aldehyde oxidase can produce toxic metabolites.

Data and Protocols

Summary of Potential In Vivo Toxicities of c-Met Inhibitors
ParameterObservationPotential ImplicationRecommended Action
Body Weight Significant weight loss (>15-20%)General toxicity, gastrointestinal distressMonitor daily, consider dose reduction or euthanasia
Clinical Signs Lethargy, ruffled fur, hunched postureSystemic toxicityDaily clinical observation, score severity
Organ-Specific Elevated liver enzymes (ALT, AST)HepatotoxicityHistopathological analysis of liver tissue
Renal Function Increased blood urea nitrogen (BUN), creatinineNephrotoxicityHistopathological analysis of kidney tissue
Experimental Protocol: Assessing In Vivo Tumor Growth Inhibition
  • Cell Line Selection: Choose a cancer cell line with documented c-Met overexpression or amplification.

  • Animal Model: Use immunocompromised mice (e.g., NOD-scid gamma mice) for xenograft studies.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

  • Treatment Administration: Administer "this compound" or vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Data Collection: Measure tumor volume (Volume = 0.5 x Length x Width²) and animal body weight 2-3 times per week.

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.

  • Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met) and organs for histopathological assessment of toxicity.

Visualizations

Signaling Pathway of c-Met

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion

Caption: The HGF/c-Met signaling cascade.

Experimental Workflow for In Vivo Toxicity Assessment

InVivo_Toxicity_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis DoseSelection Dose Range Finding Study Treatment Treat Animals with This compound DoseSelection->Treatment Monitoring Daily Clinical Monitoring & Body Weight Treatment->Monitoring PK Pharmacokinetics Treatment->PK Necropsy Necropsy & Organ Collection Monitoring->Necropsy Histo Histopathology Necropsy->Histo Blood Blood Chemistry Necropsy->Blood

Caption: Workflow for assessing in vivo toxicity.

Logical Relationship for Troubleshooting Lack of Efficacy

Troubleshooting_Efficacy cluster_causes Potential Causes cluster_solutions Troubleshooting Steps LackOfEfficacy Lack of In Vivo Efficacy LowHGF Low HGF in Microenvironment LackOfEfficacy->LowHGF InactivePathway c-Met Pathway Not Activated LackOfEfficacy->InactivePathway PoorPK Poor Pharmacokinetics LackOfEfficacy->PoorPK MeasureHGF Measure HGF Levels LowHGF->MeasureHGF CheckPhospho Assess p-c-Met in Tumors InactivePathway->CheckPhospho PKStudy Conduct PK Study PoorPK->PKStudy

Caption: Troubleshooting logic for lack of in vivo efficacy.

References

Technical Support Center: Addressing Variability in c-Met Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common sources of variability and unexpected results when evaluating c-Met inhibitors in a research setting.

Q1: Why are my IC50 values for the c-Met inhibitor inconsistent across experiments?

A1: Inconsistent IC50 values are a frequent issue and can stem from several factors:

  • Cell Density: The number of cells seeded can significantly impact the apparent potency of a compound. Higher cell densities can lead to higher IC50 values. Ensure you use a consistent, optimized cell seeding density for every experiment.

  • Assay Duration: The length of incubation with the inhibitor can alter results. A 72-hour incubation is common for viability assays, but this should be optimized and kept consistent.

  • Reagent Variability: Ensure that media, serum, and assay reagents (like MTT or MTS) are from consistent lots. Serum, in particular, can contain growth factors that may interfere with the c-Met pathway.

  • Compound Stability: Small molecules can degrade in solution. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles.

  • Cell Line Authenticity and Passage Number: Use cell lines from a reputable source and regularly perform authentication. High-passage number cells can undergo genetic drift, altering their response to inhibitors. Maintain a log of passage numbers and use cells within a defined range.

Q2: My c-Met inhibitor shows no effect on cell viability, even at high concentrations. What should I check?

A2: A lack of cytotoxic or anti-proliferative effect can be due to biological or technical reasons:

  • Confirm Target Engagement: Before assessing cell viability, you must confirm that the inhibitor is hitting its target. Use Western blotting to check for a dose-dependent decrease in the phosphorylation of c-Met at key tyrosine residues (e.g., Y1234/1235).[1] If p-Met is not inhibited, the compound is not working as expected in your system.

  • Check c-Met Pathway Dependence: The cell line you are using may not rely on the c-Met pathway for survival and proliferation. This is known as not being "addicted" to the oncogene.[2] Even if c-Met is expressed, it may not be the primary driver of cell growth.[3]

  • Presence of HGF: The c-Met pathway can be activated by its ligand, Hepatocyte Growth Factor (HGF).[4][5] Some cell lines require exogenous HGF stimulation for c-Met activation. Conversely, some experiments may be confounded by HGF present in the serum of your culture medium. Consider performing experiments in low-serum conditions or with and without HGF stimulation.

  • Compound Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect your culture wells for any precipitate. If solubility is an issue, consider using a different solvent or a formulation with better solubility characteristics.

Q3: I see inhibition of c-Met phosphorylation, but no change in downstream signaling (p-Akt, p-ERK). Why?

A3: This suggests the activation of bypass signaling pathways.

  • Receptor Crosstalk: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For example, c-Met can interact with other receptor tyrosine kinases like EGFR. If both are active, inhibiting c-Met alone may not be sufficient to block downstream signaling.

  • Feedback Loops: Inhibition of c-Met can sometimes lead to feedback activation of the same or parallel pathways.

  • Genetic Context: Mutations in downstream components (e.g., activating mutations in RAS or PI3K) would render the cells resistant to an upstream inhibitor like a c-Met TKI.

Q4: How can I be sure the observed effects are specific to c-Met inhibition and not off-target activity?

A4: This is a critical question in drug development.

  • Rescue Experiments: If the inhibitor's effect is on-target, it might be "rescued" by introducing a mutated version of c-Met that is resistant to the inhibitor.

  • Knockdown/Knockout Controls: Use siRNA or CRISPR to reduce c-Met expression. The resulting phenotype should mimic the effect of the inhibitor. If the inhibitor has an effect in cells where c-Met has been knocked out, the effect is likely off-target.

Quantitative Data: IC50 Values of Characterized c-Met Inhibitors

Due to the lack of specific data for "c-Met-IN-19," the following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several known c-Met inhibitors to provide a reference range for potency.

Inhibitor NameTarget(s)c-Met Kinase IC50 (nM)Cell-Based Assay IC50 (nM)Reference Cell Line(s)
Crizotinib c-Met, ALK, ROS1~11~24Various
Cabozantinib c-Met, VEGFR2, RET, KIT1.3~8Various
Capmatinib c-Met (selective)0.13~1.3MKN45
Tepotinib c-Met (selective)1~3.6Hs 746T
Savolitinib c-Met (selective)5N/AN/A
SGX-523 c-Met (selective)4~50GTL-16
Foretinib c-Met, VEGFR2, RON, AXL0.41.1NCI-H441

Data compiled from various sources. IC50 values can vary significantly based on the specific assay conditions, cell line, and ATP concentration used in kinase assays.

Experimental Protocols

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol is a key experiment to verify the direct molecular effect of a c-Met inhibitor.

1. Cell Lysis and Protein Extraction

  • Seed cells (e.g., MKN-45, Hs746T, or another c-Met dependent line) and grow to 70-80% confluency.
  • Starve cells in serum-free media for 4-6 hours.
  • Treat cells with a dose range of your c-Met inhibitor (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
  • Optional: Stimulate with HGF (e.g., 50 ng/mL) for the final 15-30 minutes of inhibitor treatment.
  • Wash cells twice with ice-cold PBS.
  • Add ice-cold RIPA or NP40 lysis buffer supplemented with protease and phosphatase inhibitors.
  • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant (total cell lysate).

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and add loading buffer. Boil samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
  • Run the gel until adequate separation is achieved.
  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
  • Wash the membrane 3 times for 5-10 minutes each with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane 3 times for 5-10 minutes each with TBST.
  • To normalize, strip the membrane and re-probe for total c-Met and a loading control like β-actin or GAPDH.

5. Detection

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a gel imager or X-ray film. A dose-dependent decrease in the p-Met/total Met ratio indicates successful target inhibition.

Protocol 2: Cell Viability (MTT/MTS) Assay

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.

1. Cell Seeding

  • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.
  • Include wells with medium only for background control.
  • Incubate for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment

  • Prepare serial dilutions of your c-Met inhibitor in culture medium.
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., DMSO).
  • Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT/MTS Reagent Addition

  • For MTT Assay: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
  • For MTS/XTT/WST assays: Add 20 µL of the reagent directly to each well and incubate for 1-4 hours at 37°C.

4. Absorbance Measurement

  • For MTT Assay: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

5. Data Analysis

  • Subtract the background absorbance (medium-only wells) from all readings.
  • Calculate cell viability as a percentage relative to the vehicle-treated control wells: (Abs_treated / Abs_vehicle) * 100.
  • Use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway

cMet_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF (Ligand) HGF->cMet Binds & Activates RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Transcription Gene Transcription RAF_MEK_ERK->Transcription AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR AKT_mTOR->Transcription STAT3->Transcription Outcome Proliferation, Survival, Motility, Invasion Transcription->Outcome

Caption: The HGF/c-Met signaling cascade.

Experimental Workflow

Exp_Workflow cluster_prep cluster_exp cluster_readout cluster_analysis CellCulture 1. Cell Culture (c-Met dependent line) Treatment 3. Cell Treatment (Dose-response, time-course) CellCulture->Treatment CompoundPrep 2. Compound Dilution (this compound) CompoundPrep->Treatment Western 4a. Western Blot (p-Met, p-Akt, etc.) Treatment->Western Viability 4b. Viability Assay (MTT / MTS) Treatment->Viability DataAnalysis 5. Data Analysis (Quantification, IC50) Western->DataAnalysis Viability->DataAnalysis Conclusion 6. Conclusion DataAnalysis->Conclusion

Caption: Standard workflow for evaluating a c-Met inhibitor.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Problem: Inconsistent or Unexpected Results Q_Viability Is there a lack of effect on cell viability? Start->Q_Viability Q_pMet Is p-Met inhibited (Western Blot)? Q_Viability->Q_pMet Yes Check_Assay Check Assay Conditions: - Cell density - Incubation time - Reagent quality Q_Viability->Check_Assay No, results are just variable Check_Compound Check Compound: - Solubility - Stability (fresh stock) - Correct concentration Q_pMet->Check_Compound No Check_CellLine Check Cell Line: - c-Met expression level - Passage number - Authenticity Q_pMet->Check_CellLine No Q_Downstream Is downstream signaling (p-Akt, p-ERK) inhibited? Q_pMet->Q_Downstream Yes Check_Dependence Cell line may not be c-Met dependent. Consider using a different model. Success Result is as expected. Inhibition of p-Met leads to downstream inhibition and loss of viability. Check_Dependence->Success Check_Bypass Investigate Bypass Pathways: - Check p-Akt, p-ERK - Look for crosstalk (e.g., EGFR) Q_Downstream->Check_Dependence Yes Q_Downstream->Check_Bypass No

Caption: A decision tree for troubleshooting c-Met inhibitor results.

References

c-Met-IN-19 degradation and stability problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of the c-Met receptor tyrosine kinase. The following information addresses common issues related to the degradation and stability of these compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for small molecule c-Met inhibitors?

Small molecule c-Met inhibitors are typically tyrosine kinase inhibitors (TKIs) that block the catalytic activity of the c-Met receptor.[1] By binding to the kinase domain, they prevent the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF).[1][2] This inhibition blocks downstream signaling pathways, such as PI3K/Akt and MAPK, which are involved in cell proliferation, survival, migration, and invasion.[1][3]

Q2: How should I prepare and store stock solutions of c-Met inhibitors?

Proper preparation and storage are critical for maintaining the integrity of your c-Met inhibitor. For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic molecules. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

For long-term storage, stock solutions should be:

  • Stored at -20°C or -80°C.

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Protected from light by using amber vials or by wrapping the container in foil.

Q3: What are the common causes of c-Met inhibitor degradation in experimental settings?

Several factors can contribute to the degradation of small molecule inhibitors in solution:

  • Temperature: Higher temperatures, such as those used in cell culture incubators (37°C), can accelerate chemical degradation.

  • pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the hydrolysis of the compound.

  • Light Exposure: UV and visible light can induce photochemical degradation.

  • Oxidation: Exposure to air can lead to oxidation of susceptible compounds.

  • Enzymatic Degradation: Components in serum, such as esterases and proteases, can metabolize the inhibitor.

Q4: My c-Met inhibitor is precipitating when I dilute it in my aqueous cell culture medium. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. Here are some steps you can take:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your experiment.

  • Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.

  • Adjust the pH of your buffer: The solubility of some compounds is pH-dependent. Experimenting with different pH values may improve solubility.

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock solution for each experiment.

Troubleshooting Guides

Issue: Inconsistent Experimental Results or Loss of Compound Activity

This is a frequent problem that often points to the degradation of the small molecule inhibitor. The following guide provides a systematic approach to troubleshoot this issue.

1. Verify Stock Solution Integrity:

  • Visual Inspection: Check your stock solution for any color changes or precipitation upon thawing. A change in color can indicate chemical degradation or oxidation.

  • Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.

  • Avoid Repeated Freeze-Thaw Cycles: Use aliquots to minimize the number of times the main stock is frozen and thawed. DMSO is hygroscopic and can absorb moisture from the air with each opening, potentially diluting your stock concentration over time.

2. Assess Stability in Working Conditions:

  • Perform a Time-Course Experiment: To determine if your inhibitor is degrading in the cell culture medium, incubate the compound in the medium at 37°C and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantify the Compound: Analyze the concentration of the parent compound in the collected samples using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the main peak area over time indicates instability.

3. Optimize Experimental Conditions:

  • Test in Serum-Free Medium: To check for enzymatic degradation by serum components, compare the stability of your compound in serum-free versus serum-containing media.

  • Replenish the Compound: If your compound is found to be unstable over the course of a long experiment, consider replacing the medium with freshly prepared inhibitor at regular intervals.

Data Presentation

Table 1: General Storage Conditions for Small Molecule Inhibitor Stock Solutions

FormSolventStorage TemperatureDurationConsiderations
Solid (Powder)N/A-20°CUp to 3 yearsStore in a desiccator to keep dry.
Solid (Powder)N/A4°CUp to 2 yearsSuitable for shorter-term storage.
SolutionDMSO-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.

Note: These are general recommendations. Always refer to the manufacturer's specific instructions for your compound.

Table 2: Example Data from a Stability Assessment of a c-Met Inhibitor in Cell Culture Media

Time Point (Hours)Concentration in DMEM + 10% FBS (µM)% RemainingConcentration in Serum-Free DMEM (µM)% Remaining
010.0100%10.0100%
29.191%9.898%
48.282%9.696%
86.565%9.393%
242.121%8.585%

This table illustrates how the presence of Fetal Bovine Serum (FBS) can accelerate the degradation of a compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a c-Met Inhibitor

Objective: To prepare a concentrated stock solution for long-term storage and subsequent dilution for experiments.

Materials:

  • c-Met inhibitor (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate the required mass of the inhibitor to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass * Volume)

  • Weigh the calculated amount of the solid inhibitor in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of a c-Met Inhibitor in Cell Culture Media

Objective: To determine the chemical stability of the inhibitor under experimental conditions.

Materials:

  • 10 mM stock solution of the c-Met inhibitor in DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for protein precipitation)

  • HPLC or LC-MS/MS system

Procedure:

  • Spike the Media: Prepare two sets of tubes, one with complete medium and one with serum-free medium. Dilute the 10 mM stock solution into the pre-warmed media to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot from each medium type. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining spiked media at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24 hours), collect aliquots from each medium type.

  • Sample Processing: For each sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of the inhibitor in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates PI3K PI3K c-Met Receptor->PI3K Phosphorylates RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Migration/Invasion Migration/Invasion STAT3->Migration/Invasion

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Dilute Stock to Working Concentration in Media A->B C Add Compound to Cells B->C D Incubate (e.g., 24-72h) C->D E Perform Cellular Assay (e.g., Viability, Migration) D->E F Analyze Data and Determine IC50 E->F

Caption: A typical experimental workflow for using a c-Met inhibitor.

Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Q1 Is stock solution clear and colorless upon thawing? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is compound stable in culture media at 37°C? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Use aliquots to avoid freeze-thaw cycles. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is final DMSO concentration <0.5% and consistent? A2_Yes->Q3 Sol2 Perform stability assay (HPLC/LC-MS). Consider replenishing compound during long incubations. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review experimental design and cell line characteristics. A3_Yes->End Sol3 Adjust dilution to lower DMSO %. Always include a vehicle control. A3_No->Sol3

Caption: A troubleshooting decision tree for inhibitor stability issues.

References

Technical Support Center: Minimizing Non-Specific Binding of c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of c-Met inhibitors, with a focus on c-Met-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is c-Met and why is it a target in drug development?

c-Met, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of many human cancers.[2][3] This makes c-Met a key target for the development of anticancer therapies.[3]

Q2: What is this compound and how does it work?

This compound is a small molecule inhibitor designed to target the kinase activity of the c-Met receptor. By binding to the ATP-binding pocket of the kinase domain, it aims to block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting the pro-oncogenic effects of c-Met.

Q3: What is non-specific binding and why is it a concern for small molecule inhibitors like this compound?

Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target. For small molecule inhibitors like this compound, this can lead to a variety of problems, including:

  • High background signal: This can mask the true signal from the specific interaction, reducing the sensitivity and accuracy of the assay.

  • Off-target effects: In cell-based assays, binding to other cellular components can trigger unintended biological responses, complicating the interpretation of results.

Q4: What are the common causes of non-specific binding?

Several factors can contribute to non-specific binding of small molecule inhibitors:

  • Hydrophobic interactions: Many small molecules are hydrophobic and can interact non-specifically with hydrophobic surfaces of proteins and plasticware.

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces.

  • High compound concentration: Using concentrations of the inhibitor that are too high can increase the likelihood of non-specific interactions.

  • Suboptimal assay conditions: Buffer composition, pH, and temperature can all influence non-specific binding.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound in common experimental assays.

Issue 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays)

Table 1: Troubleshooting High Background in Biochemical Assays

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of this compound to the assay plate or other components. 1. Optimize Blocking: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer. Typical starting concentrations are 0.1-1% BSA. 2. Add a Non-ionic Detergent: Include a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100 in the assay and wash buffers to reduce hydrophobic interactions.Reduction in background signal in control wells (no enzyme or no substrate).
Suboptimal this compound Concentration. Perform a Dose-Response Curve: Determine the optimal concentration range for this compound where specific inhibition is observed without a significant increase in background signal.Identification of an optimal working concentration with a good signal-to-noise ratio.
Inadequate Washing. Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove unbound inhibitor.Lower background signal across the entire plate.
Buffer Composition. 1. Adjust pH: Ensure the pH of the assay buffer is optimal for both enzyme activity and minimizing non-specific binding. 2. Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., with NaCl) can help to disrupt electrostatic interactions.Improved assay performance and reduced background.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Table 2: Troubleshooting Inconsistent Results in Cell-Based Assays

Potential Cause Troubleshooting Step Expected Outcome
Off-target effects of this compound. 1. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control. 2. Rescue Experiment: Overexpress a resistant mutant of c-Met to see if the observed phenotype is reversed. 3. Orthogonal Assays: Confirm findings using a different assay that measures a distinct downstream effect of c-Met signaling.Distinguishing between on-target and off-target effects.
Variability in Cell Health and Density. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions between experiments.Improved reproducibility of results.
Compound Solubility and Stability. 1. Check Solubility: Visually inspect for compound precipitation in the culture medium. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.Consistent and reliable compound activity.
High Background Staining in Immunofluorescence. 1. Optimize Blocking: Use a blocking solution containing BSA or serum from the same species as the secondary antibody. 2. Add Detergent to Wash Buffer: Include a mild detergent like Tween-20 in the wash buffer.Reduced non-specific antibody binding and clearer images.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in a Kinase Assay
  • Plate Coating: Coat a 96-well plate with the c-Met substrate according to the manufacturer's instructions.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, and 2% in assay buffer). Add 200 µL of each blocking buffer to different wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Add Compound: Add a high concentration of this compound (a concentration known to cause high background) to the blocked wells and incubate for 1 hour.

  • Washing: Wash the plate thoroughly five times with wash buffer to remove unbound inhibitor.

  • Detection: Proceed with the standard detection steps of your kinase assay (without adding the enzyme) to measure the background signal.

  • Analysis: Compare the background signal across the different blocking conditions to identify the optimal BSA concentration that yields the lowest signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

CETSA can be used to confirm that this compound is binding to c-Met in a cellular context.

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specific time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of soluble c-Met by Western blotting.

  • Analysis: Binding of this compound should stabilize the c-Met protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion cMet_IN_19 This compound cMet_IN_19->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Non-Specific Binding Observed CheckConc Is the inhibitor concentration optimized? Start->CheckConc OptimizeConc Perform dose-response experiment CheckConc->OptimizeConc No CheckBuffer Is the assay buffer optimized? CheckConc->CheckBuffer Yes OptimizeConc->CheckBuffer ModifyBuffer Add BSA and/or detergent Adjust pH and salt concentration CheckBuffer->ModifyBuffer No CheckControls Are proper controls included? CheckBuffer->CheckControls Yes ModifyBuffer->CheckControls IncludeControls Use negative/positive controls and vehicle-only wells CheckControls->IncludeControls No Reassess Re-evaluate non-specific binding CheckControls->Reassess Yes IncludeControls->Reassess

Caption: A logical workflow for troubleshooting non-specific binding issues.

Experimental_Workflow PrepareReagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) PlateSetup 2. Plate Setup (Coating and Blocking) PrepareReagents->PlateSetup AddInhibitor 3. Add this compound (and Controls) PlateSetup->AddInhibitor AddEnzyme 4. Initiate Reaction (Add Kinase) AddInhibitor->AddEnzyme Incubate 5. Incubate AddEnzyme->Incubate DetectSignal 6. Detect Signal Incubate->DetectSignal AnalyzeData 7. Analyze Data DetectSignal->AnalyzeData

Caption: A generalized experimental workflow for a c-Met kinase inhibition assay.

References

Technical Support Center: Troubleshooting c-Met-IN-19 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing c-Met-IN-19 in in vivo efficacy studies. The information is tailored to scientists and drug development professionals to help navigate potential challenges during experimentation.

Introduction to this compound

This compound (also referred to as compound 21j in some literature) is a potent and selective sulfonylamidine-based inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The dysregulation of the c-Met signaling pathway is a significant factor in the development, progression, and drug resistance of various human cancers.[3] this compound has demonstrated superior preclinical efficacy compared to other c-Met inhibitors like foretinib in certain contexts.[1] This guide will address common issues that may arise during the in vivo evaluation of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Formulation and Administration

Q1: I am having trouble dissolving this compound for my in vivo study. What is a recommended formulation?

A1: While specific solubility data for this compound is not widely published, many small molecule kinase inhibitors with similar properties are formulated in a mixture of solvents to ensure bioavailability for oral administration. A common formulation for preclinical in vivo studies with c-Met inhibitors is a suspension or solution in a vehicle such as:

  • 20% PEG-400, 3% Tween-80, and 77% distilled water.

  • A solution in DMSO, further diluted with PEG300, Tween 80, and saline or ddH₂O.

Troubleshooting Steps:

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.

  • Warming: Gently warm the vehicle (e.g., to 37°C) to improve solubility, but be cautious of compound stability at higher temperatures.

  • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution as it can affect the stability of the compound and tolerability in animals.

  • Fresh Preparation: Always prepare the formulation fresh before each administration to avoid precipitation and degradation.

Q2: My formulation of this compound appears to be unstable and precipitates over time. How can I address this?

A2: Formulation instability is a common challenge.

Troubleshooting Steps:

  • Vehicle Optimization: Experiment with different vehicle compositions. Increasing the percentage of co-solvents like PEG-400 or trying alternative solubilizing agents may help.

  • Homogenization: Ensure the formulation is homogenous before each administration by vortexing or stirring.

  • Storage Conditions: If the formulation needs to be stored for a short period, assess its stability at different temperatures (e.g., room temperature vs. 4°C) and protect it from light.

  • Single-Dose Aliquots: Prepare single-dose aliquots to minimize freeze-thaw cycles if the formulation is stored frozen.

Efficacy and Pharmacodynamics

Q3: I am not observing the expected anti-tumor efficacy with this compound in my xenograft model. What are the potential reasons?

A3: Lack of efficacy can stem from multiple factors, from the experimental model to the drug's properties.

Potential Causes & Troubleshooting:

  • Inappropriate Animal Model:

    • c-Met Dependency: The chosen tumor model may not be dependent on c-Met signaling for its growth and survival. It is crucial to use cell lines with documented c-Met amplification, mutation, or overexpression.

    • HGF Levels: The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the tumor microenvironment can significantly impact inhibitor efficacy. Some tumors may require paracrine HGF signaling. Testing inhibitors at non-physiological HGF concentrations can lead to incorrect predictions of in vivo efficacy.

    • Action: Confirm the c-Met status of your cell line via Western blot, IHC, or genomic analysis. Consider using a model with known sensitivity to c-Met inhibition as a positive control.

  • Suboptimal Dosing or Schedule:

    • Pharmacokinetics (PK): The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the tumor site.

    • Action: Conduct a pilot PK study to determine the half-life, Cmax, and AUC of this compound in your animal model. This data will inform an optimal dosing regimen. If a full PK study is not feasible, consider a dose-escalation study to identify a well-tolerated and effective dose.

  • Drug Resistance:

    • Primary Resistance: The tumor model may have intrinsic resistance mechanisms, such as mutations in downstream signaling components (e.g., KRAS, PI3K).

    • Acquired Resistance: Tumors may develop resistance over the course of the study through activation of bypass signaling pathways.

    • Action: Analyze baseline and post-treatment tumor samples to investigate potential resistance mechanisms. This can include genomic sequencing or proteomic analysis of key signaling pathways.

Q4: How can I confirm that this compound is hitting its target in vivo?

A4: Pharmacodynamic (PD) studies are essential to confirm target engagement.

Troubleshooting Steps:

  • Phospho-c-Met Analysis: Collect tumor samples at various time points after the last dose of this compound and perform Western blotting or immunohistochemistry (IHC) to assess the levels of phosphorylated c-Met (p-c-Met). A significant reduction in p-c-Met indicates target engagement.

  • Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of the c-Met pathway, such as Akt and Erk. Inhibition of c-Met should lead to a decrease in the phosphorylation of these proteins.

  • Soluble c-Met: In some cases, measuring soluble c-Met levels in the plasma can serve as a surrogate marker for target engagement and tumor response.

Toxicity and Tolerability

Q5: I am observing unexpected toxicity or weight loss in my study animals. What should I do?

A5: Unexpected toxicity can be related to the compound itself or the formulation vehicle.

Troubleshooting Steps:

  • Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-related toxicity and compound-specific toxicity.

  • Dose Reduction: If toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., from daily to every other day).

  • Toxicity Profiling: Monitor animals closely for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming. Perform regular blood counts and clinical chemistry analysis to assess organ function.

  • Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential off-target toxicities.

Quantitative Data Summary

Table 1: In Vitro Potency of Representative c-Met Inhibitors

CompoundTargetCell LineAssay TypeIC50 (nM)
This compound (21j) c-Met-Kinase AssayData not available
Foretinib c-Met, VEGFR2-Kinase Assayc-Met: 9.4
Crizotinib c-Met, ALKHs746TCell Viability2.2
KRC-00715 c-MetHs746TCell Viability39
SU11274 c-Met-Kinase Assay10

Data for Foretinib, Crizotinib, KRC-00715, and SU11274 are provided for comparative purposes.

Table 2: Representative In Vivo Pharmacokinetic Parameters of a c-Met Inhibitor

ParameterValueUnits
Dose 10mg/kg (oral)
Cmax 1070nM
Tmax 4hours
AUC(0-last) 14863nM*h
Bioavailability (F) 82.3%

This table shows representative data for a novel c-Met inhibitor and should be used as a general guide.

Table 3: Representative In Vivo Efficacy of a c-Met Inhibitor in a Xenograft Model

Animal ModelTreatment GroupDose & ScheduleTumor Growth Inhibition (%)
Hs746T Xenograft Vehicle-0
c-Met Inhibitor25 mg/kg, daily60-80
c-Met Inhibitor50 mg/kg, daily>90

This table illustrates a typical outcome for an effective c-Met inhibitor in a relevant cancer model.

Experimental Protocols

Detailed Methodology for a Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

  • Cell Culture and Animal Model:

    • Select a human cancer cell line with documented c-Met amplification or overexpression (e.g., Hs746T gastric cancer cells).

    • Culture the cells under standard conditions.

    • Use immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cultured cells and resuspend them in a suitable medium (e.g., serum-free media mixed with Matrigel at a 1:1 ratio).

    • Inject a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Formulation and Administration:

    • Prepare the this compound formulation and the vehicle control as described in the formulation section.

    • Administer the compound and vehicle to the respective groups, typically via oral gavage, at the predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and analysis of pharmacodynamic markers.

    • Euthanize animals when tumors reach a predetermined maximum size or if they show signs of significant distress.

  • Tissue Collection and Analysis:

    • At the end of the study, collect tumors and major organs for further analysis (e.g., Western blot, IHC, histopathology).

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation cMet_IN_19 This compound cMet_IN_19->cMet Inhibits In_Vivo_Workflow In Vivo Efficacy Study Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_model Animal Model Selection animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (this compound / Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint tissue_collection Tissue Collection (Tumor, Organs) endpoint->tissue_collection analysis Data Analysis (Efficacy, PD, Toxicity) tissue_collection->analysis end End analysis->end Troubleshooting_Tree Troubleshooting In Vivo Efficacy Studies start Issue Observed no_efficacy Lack of Efficacy start->no_efficacy toxicity Unexpected Toxicity start->toxicity variability High Variability start->variability model Check Animal Model: c-Met Dependent? no_efficacy->model dosing Check Dosing: PK/PD Sufficient? no_efficacy->dosing formulation_eff Check Formulation: Stable & Bioavailable? no_efficacy->formulation_eff resistance Investigate Resistance: Bypass Pathways? no_efficacy->resistance vehicle_tox Vehicle Toxicity? toxicity->vehicle_tox compound_tox Compound Toxicity? toxicity->compound_tox technique Inconsistent Technique? (Dosing, Measurement) variability->technique animal_health Variable Animal Health? variability->animal_health reformulate_tox Action: Reformulate vehicle_tox->reformulate_tox Yes dose_reduction Action: Reduce Dose compound_tox->dose_reduction Yes standardize Action: Standardize Protocols technique->standardize Yes animal_health->standardize Yes

References

Technical Support Center: Identifying Biomarkers of Response to c-Met-TKI-X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential biomarkers of response to c-Met-TKI-X, a novel c-Met tyrosine kinase inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of c-Met-TKI-X?

A1: c-Met-TKI-X is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the c-Met kinase domain. This action prevents the autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[1][2]

Q2: What are the established biomarkers of response to c-Met inhibitors?

A2: The most well-established potential biomarkers of response to c-Met tyrosine kinase inhibitors include:

  • MET gene amplification: An increased number of copies of the MET gene, which can lead to c-Met protein overexpression and constitutive activation of the signaling pathway.[3][4][5]

  • MET exon 14 skipping mutations: These mutations result in the loss of a regulatory domain, leading to a more stable and active c-Met protein.

  • c-Met protein overexpression: High levels of c-Met protein on the tumor cell surface, which can sensitize cells to HGF-mediated signaling.

  • Phosphorylated c-Met (p-Met): The activated form of the receptor, indicating that the signaling pathway is engaged.

Q3: What is the prevalence of these biomarkers in different cancer types?

A3: The prevalence of MET alterations varies across different cancer types. The table below summarizes the approximate frequencies in non-small cell lung cancer (NSCLC), a common indication for c-Met inhibitors.

BiomarkerPrevalence in NSCLCReference
MET Gene Amplification1-5%
MET Exon 14 Skipping Mutations2-4% of adenocarcinomas
c-Met Protein Overexpression13.7% to 63.7% (primary)

Q4: Can c-Met-TKI-X be effective in tumors without known MET alterations?

A4: While tumors with MET gene amplification or exon 14 skipping mutations are more likely to respond to c-Met inhibitors, some preclinical evidence suggests that c-Met inhibitors can have anti-tumor effects even in the absence of these specific alterations, potentially through modulation of the tumor microenvironment or by inhibiting other kinases. However, patient selection based on biomarker status is generally recommended to maximize the likelihood of clinical benefit.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and the c-Met signaling pathway.

Experimental_Workflow_for_Biomarker_Identification cluster_sample Tumor Sample Acquisition cluster_analysis Biomarker Analysis cluster_decision Patient Stratification cluster_treatment Treatment Decision Tumor_Biopsy Tumor Biopsy FFPE Formalin-Fixed Paraffin-Embedded (FFPE) Block Tumor_Biopsy->FFPE WB Western Blot (WB) (p-Met Levels) Tumor_Biopsy->WB Fresh/Frozen Tissue IHC Immunohistochemistry (IHC) (c-Met Overexpression) FFPE->IHC NGS Next-Generation Sequencing (NGS) (MET Amplification & Exon 14 Skipping) FFPE->NGS Biomarker_Positive Biomarker Positive? IHC->Biomarker_Positive NGS->Biomarker_Positive WB->Biomarker_Positive Treat Treat with c-Met-TKI-X Biomarker_Positive->Treat Yes No_Treat Consider Alternative Therapy Biomarker_Positive->No_Treat No

Biomarker identification workflow.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds cMet_p p-c-Met cMet->cMet_p Autophosphorylation GAB1 GAB1 cMet_p->GAB1 GRB2 GRB2 cMet_p->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation cMet_TKI_X c-Met-TKI-X cMet_TKI_X->cMet_p Inhibits

Simplified c-Met signaling pathway.

Troubleshooting Guides

Immunohistochemistry (IHC) for c-Met
ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Staining Primary antibody concentration too low.Increase primary antibody concentration or incubation time.
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.
Antigen retrieval is suboptimal.Optimize antigen retrieval method (heat-induced or enzymatic) and buffer pH. For membrane proteins like c-Met, heat-induced epitope retrieval (HIER) with a high pH buffer is often effective.
Tissue over-fixation.Reduce fixation time.
High Background Primary or secondary antibody concentration too high.Decrease antibody concentrations.
Insufficient washing.Increase the number and duration of wash steps.
Endogenous peroxidase activity.Include a peroxidase blocking step (e.g., with 3% H2O2).
Non-specific antibody binding.Use a blocking serum from the same species as the secondary antibody.
Non-specific Staining Cross-reactivity of the primary antibody.Use a well-validated monoclonal antibody specific for c-Met.
Tissue morphology is poor.Ensure proper tissue fixation and processing.
Next-Generation Sequencing (NGS) for MET Alterations
ProblemPossible Cause(s)Recommended Solution(s)
Low DNA Quality/Quantity Poor sample quality (e.g., FFPE).Use a DNA repair kit specifically designed for FFPE samples.
Inaccurate DNA quantification.Use a fluorometric method (e.g., Qubit) for more accurate quantification than spectrophotometry.
Failure to Detect MET Amplification Low tumor purity.If possible, perform macro-dissection to enrich for tumor cells.
Insufficient sequencing depth.Increase sequencing depth to improve sensitivity for detecting copy number variations.
Inappropriate analysis pipeline.Use a validated bioinformatics pipeline specifically designed for calling copy number variations from NGS data. Compare results with a reference method like FISH if available.
Failure to Detect MET Exon 14 Skipping DNA-based NGS panel does not cover splice regions.Ensure the NGS panel design includes primers targeting the splice donor and acceptor sites of intron 13 and intron 14.
Complex splice site mutations.RNA-based NGS can be more sensitive for detecting exon 14 skipping events as it directly assesses the transcript. Consider reflexing to an RNA-based assay for suspicious cases.
Western Blot for Phosphorylated c-Met (p-Met)
ProblemPossible Cause(s)Recommended Solution(s)
No/Weak p-Met Signal Phosphatase activity during sample preparation.Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.
Low abundance of p-Met.Stimulate cells with HGF before lysis to induce c-Met phosphorylation. Consider immunoprecipitation to enrich for c-Met before Western blotting.
Inefficient transfer of high molecular weight proteins.Optimize transfer conditions (e.g., lower methanol concentration, longer transfer time).
High Background Blocking agent contains phosphoproteins (e.g., milk).Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions when detecting phosphorylated proteins.
Non-specific antibody binding.Increase the number and duration of wash steps.
Multiple Bands Protein degradation.Use fresh lysates and add protease inhibitors to the lysis buffer.
Non-specific antibody binding.Optimize primary antibody concentration.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for c-Met Expression in FFPE Tissues
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-c-Met antibody to its optimal concentration in antibody diluent.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer (3 changes for 5 minutes each).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with wash buffer (3 changes for 5 minutes each).

    • Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops.

    • Rinse slides in distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Western Blot for Phosphorylated c-Met (p-Met)
  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST (3 changes for 10 minutes each).

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane with TBST (3 changes for 10 minutes each).

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To assess total c-Met levels, the membrane can be stripped of the p-Met antibody and re-probed with an antibody against total c-Met.

Protocol 3: Next-Generation Sequencing (NGS) for MET Gene Alterations
  • DNA Extraction:

    • Extract genomic DNA from FFPE tumor tissue sections using a commercially available kit optimized for FFPE samples.

    • Assess DNA quality and quantity.

  • Library Preparation:

    • Fragment the DNA to the desired size.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Use a targeted hybrid-capture-based NGS panel that includes probes for the entire coding region and splice sites of the MET gene.

  • Sequencing:

    • Perform sequencing on a compatible NGS platform to achieve sufficient coverage depth for accurate copy number and variant calling.

  • Data Analysis:

    • MET Amplification: Use a bioinformatics pipeline that normalizes read depth against a panel of normal samples or against other genomic regions within the same sample to determine the MET gene copy number. A significant increase in the copy number ratio (e.g., >2) is indicative of amplification.

    • MET Exon 14 Skipping Mutations: Analyze sequencing data for mutations in the splice donor and acceptor sites of intron 13 and intron 14 of the MET gene.

    • RNA-based NGS (for enhanced exon 14 skipping detection): Extract RNA from tumor tissue, perform reverse transcription to cDNA, and use an RNA-based NGS panel to directly detect the exon 14 skipped transcript.

References

Validation & Comparative

A Comparative Guide to the Anti-Tumor Activity of c-Met Inhibitors: Featuring Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Crizotinib, a potent c-Met inhibitor, with other alternative c-Met inhibitors. The information is supported by experimental data to aid in the evaluation and selection of compounds for cancer research and development.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial players in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of the c-Met tyrosine kinase are a major class of therapeutics in development and clinical use.

Comparative Analysis of c-Met Inhibitor Activity

The following table summarizes the anti-tumor activity of Crizotinib and other selected c-Met inhibitors across various cancer cell lines and in vivo models.

InhibitorCancer TypeModelAssayResult
Crizotinib (PF-2341066) Anaplastic Large-Cell LymphomaKarpas299, SU-DHL-1 CellsNPM-ALK Phosphorylation InhibitionIC50: 24 nmol/L[1]
Anaplastic Large-Cell LymphomaKarpas299, SU-DHL-1 CellsCell ProliferationIC50: ~30 nmol/L[1]
Anaplastic Large-Cell LymphomaKarpas299 XenograftTumor GrowthComplete regression at 100 mg/kg/day[1][2]
Non-Small Cell Lung Cancer (NSCLC)Human Tumor Cellsc-Met Phosphorylation InhibitionIC50: 5-20 nmol/L[3]
Gastric CancerMKN-45 (MET amplified)Cell ViabilityIC50: < 10 nmol/L
Cabozantinib Colorectal CancerPatient-Derived XenograftTumor GrowthStatic effects or tumor regression in 16 explants at 30 mg/kg
Renal Cell Carcinoma (metastatic)Clinical Trial (Phase 1b)Objective Response Rate28% confirmed partial responses
Renal Cell Carcinoma (metastatic)Clinical Trial (Phase 1b)Median Progression-Free Survival14.7 months
Capmatinib NSCLC (MET exon 14 skipping)Clinical Trial (Phase 2)Overall Response Rate (treatment-naïve)68%
NSCLC (MET exon 14 skipping)Clinical Trial (Phase 2)Overall Response Rate (previously treated)41%
NSCLC (MET amplified, gene copy ≥10)Clinical Trial (Phase 2)Overall Response Rate (previously treated)29%
Tepotinib NSCLC (MET exon 14 skipping)Clinical Trial (Phase 2)Objective Response Rate51.4%
NSCLC (MET exon 14 skipping)Clinical Trial (Phase 2)Median Duration of Response18.0 months
Solid Cancers (MET amplified)Clinical Trial (Phase 2)Objective Response Rate70%
Tivantinib Microphthalmia Transcription Factor-Associated TumorsClinical Trial (Phase 2)Best Response2% Partial Response, 60% Stable Disease
Solid TumorsClinical Trial Meta-AnalysisProgression-Free SurvivalSignificant improvement (HR 0.73)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the c-Met inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a designated solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (PS) in a calcium-dependent manner. In normal viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells, allowing for their differentiation.

Protocol:

  • Cell Treatment: Treat cells with the c-Met inhibitor for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Karpas299) into the flank of immunocompromised mice (e.g., SCID-Beige mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the c-Met inhibitor (e.g., Crizotinib) to the mice via an appropriate route (e.g., oral gavage) at various doses. A control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the average tumor volume over time for each treatment group to determine the extent of tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for target engagement).

Visualizing Key Concepts

The following diagrams illustrate the c-Met signaling pathway, a typical experimental workflow for evaluating anti-tumor activity, and a logical comparison of different c-Met inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds and Activates GRB2 GRB2 c-Met Receptor->GRB2 PI3K PI3K c-Met Receptor->PI3K STAT3 STAT3 c-Met Receptor->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades that promote cell proliferation, survival, and invasion.

Experimental_Workflow In Vitro Studies In Vitro Studies Cell_Viability Cell Viability Assay (e.g., MTT) In Vitro Studies->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V) In Vitro Studies->Apoptosis In_Vivo_Studies In_Vivo_Studies Cell_Viability->In_Vivo_Studies Apoptosis->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Data_Analysis Data_Analysis Xenograft_Model->Data_Analysis Efficacy_Comparison Comparison of Anti-Tumor Efficacy Data_Analysis->Efficacy_Comparison

Caption: A typical workflow for evaluating the anti-tumor activity of a c-Met inhibitor involves in vitro and in vivo studies, followed by data analysis.

Inhibitor_Comparison cluster_type1 Type I (ATP-Competitive) cluster_type2 Type II (Non-ATP-Competitive) c-Met Inhibitors c-Met Inhibitors Crizotinib Crizotinib c-Met Inhibitors->Crizotinib e.g. Cabozantinib Cabozantinib c-Met Inhibitors->Cabozantinib e.g. Capmatinib Capmatinib c-Met Inhibitors->Capmatinib e.g. Tepotinib Tepotinib c-Met Inhibitors->Tepotinib e.g. Tivantinib Tivantinib c-Met Inhibitors->Tivantinib e.g.

Caption: c-Met inhibitors can be broadly classified into ATP-competitive (Type I) and non-ATP-competitive (Type II) binders.

References

A Comparative Analysis of c-Met-IN-19 and Other Selective c-Met Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer, gastric cancer, and others. Inhibition of the HGF/c-Met signaling pathway is a promising strategy for which numerous small molecule inhibitors have been developed. This guide provides a comparative overview of c-Met-IN-19, a potent research compound, alongside other well-characterized selective c-Met inhibitors, offering researchers and drug development professionals a data-driven resource for selecting appropriate tools for their studies.

Introduction to this compound

This compound, also identified as Compound 21j, is a potent inhibitor of the c-Met kinase with a reported IC50 value of 1.99 nM in biochemical assays.[1][2][3][4][5] It has demonstrated cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma), with IC50 values in the sub-micromolar to micromolar range. This profile suggests its potential as a valuable tool for preclinical investigations into c-Met-driven cancers.

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through c-Met overexpression, gene amplification, or mutations, is a key factor in tumor progression and metastasis.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates GRB2 GRB2 c-Met->GRB2 Recruits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Figure 1: Simplified HGF/c-Met signaling pathway.

Comparative Analysis of Selective c-Met Inhibitors

To provide a comprehensive comparison, this compound is evaluated alongside several other well-established selective c-Met inhibitors, including both preclinical and clinically approved agents.

InhibitorTypec-Met IC50/KiCellular Potency (p-cMet or Proliferation)Key Selectivity Notes
This compound Research Compound1.99 nM (IC50)A549: 0.25 µM, HT-29: 0.36 µM, SGC-7901: 0.98 µM, MDA-MB-231: 0.76 µM (Cytotoxicity IC50s)Selectivity profile not widely published.
Capmatinib FDA Approved0.13 nM (IC50)Potent inhibition of c-Met phosphorylation and proliferation in c-Met dependent cell lines.Highly selective for c-Met over a large panel of kinases.
Tepotinib FDA Approved~1-4 nM (IC50)Effective inhibition of c-Met driven cell proliferation in the nanomolar range.High selectivity for c-Met.
Savolitinib Investigational~5 nM (IC50)Potent inhibition of c-Met phosphorylation and cell growth in c-Met amplified models.Selective for c-Met.
Crizotinib FDA Approved11 nM (IC50)Potent inhibitor of c-Met and ALK expressing tumor cells.Dual inhibitor of c-Met and ALK; also inhibits ROS1.
Cabozantinib FDA Approved1.3 nM (IC50)Broad anti-proliferative activity in various tumor cell lines.Multi-targeted inhibitor of c-Met, VEGFR2, RET, KIT, AXL, and others.
SGX-523 Research Compound4 nM (IC50)Potent and selective inhibition of c-Met in cellular assays.Highly selective for c-Met; inactive against a panel of other kinases including BRAF, c-Raf, and Abl.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize c-Met inhibitors. Specific details may vary between laboratories and assay formats.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare assay buffer, purified c-Met enzyme, substrate (e.g., poly-GT), and ATP. Start->Prepare Reagents Compound Dilution Serially dilute test compounds (e.g., this compound) to desired concentrations. Prepare Reagents->Compound Dilution Reaction Incubation Incubate c-Met enzyme with test compound, then initiate reaction by adding ATP and substrate. Compound Dilution->Reaction Incubation Detection Add detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin) and incubate. Reaction Incubation->Detection Readout Measure TR-FRET signal on a plate reader. Detection->Readout Data Analysis Calculate percent inhibition and determine IC50 values. Readout->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a typical biochemical kinase assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Purified recombinant c-Met kinase domain is used as the enzyme source. A biotinylated peptide substrate and ATP are also prepared in assay buffer.

  • Compound Plating: Serially dilute test compounds in DMSO and add to a low-volume 384-well plate.

  • Enzyme and Substrate Addition: Add the c-Met enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect substrate phosphorylation by adding a detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate. Incubate in the dark (e.g., 60 minutes) at room temperature.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 620 nm and 665 nm.

  • Data Analysis: The ratio of the emission signals is calculated and used to determine the percent inhibition for each compound concentration. IC50 values are then calculated using a non-linear regression model.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Workflow:

Cell_Viability_Workflow Start Start Cell Seeding Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere overnight. Start->Cell Seeding Compound Treatment Treat cells with serial dilutions of the test compound. Cell Seeding->Compound Treatment Incubation Incubate cells for a specified period (e.g., 72 hours). Compound Treatment->Incubation Reagent Addition Add viability reagent (e.g., MTT or CellTiter-Glo®). Incubation->Reagent Addition Signal Development Incubate to allow for colorimetric or luminescent signal development. Reagent Addition->Signal Development Readout Measure absorbance or luminescence on a plate reader. Signal Development->Readout Data Analysis Calculate percent viability and determine IC50 values. Readout->Data Analysis End End Data Analysis->End

Figure 3: Workflow for a typical cell viability assay.

Methodology:

  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., A549) in appropriate growth medium. Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (typically 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Quantification:

    • MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo®: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percent viability for each compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Conclusion

This compound is a potent and valuable tool for in vitro studies of c-Met signaling and its role in cancer. Its high biochemical potency is a key feature. When selecting an inhibitor, researchers should consider the specific requirements of their experiments. For studies requiring high selectivity, compounds like Capmatinib, Tepotinib, and SGX-523 are excellent choices. For investigating the effects of inhibiting multiple oncogenic pathways, multi-targeted inhibitors such as Cabozantinib and Crizotinib may be more appropriate. This guide provides a foundation for making informed decisions in the rapidly evolving field of c-Met targeted therapy research.

References

A Comparative Guide to c-Met Inhibition: Profiling Cabozantinib in the Absence of c-Met-IN-19 Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the multi-targeted tyrosine kinase inhibitor, cabozantinib, against the c-Met receptor. Extensive searches for a compound designated "c-Met-IN-19" did not yield any publicly available data. Therefore, this document will focus on the well-documented efficacy and experimental evaluation of cabozantinib, providing a framework for understanding its activity as a potent c-Met inhibitor.

Executive Summary

Cabozantinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to simultaneously target key pathways involved in tumor growth, angiogenesis, and metastasis has established it as an important therapeutic agent in several cancers. This guide presents a comprehensive overview of cabozantinib's mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to generate this information. While a direct comparison with "this compound" is not possible due to the absence of available data for the latter, the information provided on cabozantinib serves as a valuable benchmark for evaluating other c-Met inhibitors.

Mechanism of Action and Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, are crucial for cell proliferation, survival, migration, and invasion.[2] In many cancers, aberrant c-Met activation, through overexpression, gene amplification, or mutation, drives tumor progression and metastasis.

Cabozantinib exerts its therapeutic effect by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling. This blockade of the HGF/c-Met axis leads to a reduction in tumor cell growth, survival, and motility.

cMET_Signaling_Pathway c-Met Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling HGF HGF cMET c-Met Receptor HGF->cMET Binds to RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT Activates STAT STAT Pathway cMET->STAT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits

Figure 1. Simplified c-Met signaling pathway and the point of inhibition by cabozantinib.

Quantitative Data Presentation

The efficacy of cabozantinib has been quantified in numerous preclinical studies. The following tables summarize key in vitro data, demonstrating its potent inhibitory activity against c-Met and other relevant kinases, as well as its effects on cancer cell lines.

Table 1: Biochemical Kinase Inhibition by Cabozantinib

Kinase TargetIC50 (nM)
c-Met 1.3
VEGFR20.035
RET4
KIT4.6
AXL7
FLT311.3
TIE214.3

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data from various sources may not be directly comparable due to different assay conditions.

Table 2: In Vitro Cellular Activity of Cabozantinib

Cell LineCancer TypeAssayIC50
U-87 MGGlioblastomaCell Proliferation89 nM
A498Renal Cell CarcinomaCell Proliferation>10 µM
786-ORenal Cell CarcinomaCell Proliferation>10 µM
MDA-MB-231Triple-Negative Breast CancerCell Viability~1 µM
HCC70Triple-Negative Breast CancerCell Viability~1 µM

Note: The higher IC50 values in cell proliferation assays compared to biochemical assays can be attributed to cellular uptake, metabolism, and the complexity of intracellular signaling networks.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of c-Met inhibitors like cabozantinib.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified c-Met kinase.

Methodology:

  • Reagents: Recombinant human c-Met kinase, a generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1), radiolabeled ATP (e.g., [γ-³³P]ATP), and the test compound at various concentrations.

  • Procedure: The kinase, substrate, and test compound are incubated together in a reaction buffer.

  • The kinase reaction is initiated by the addition of radiolabeled ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically by measuring radioactivity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with known c-Met expression levels are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.

Western Blot for c-Met Phosphorylation

Objective: To determine the effect of a compound on the phosphorylation status of c-Met and its downstream signaling proteins in whole cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specific time. In some experiments, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Antibodies against downstream signaling proteins (e.g., p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate.

  • Imaging: The resulting light signal is captured using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or loading control.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into control and treatment groups.

  • Treatment Administration: The test compound is administered to the treatment group, typically via oral gavage, at a specific dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow General Experimental Workflow for Evaluating c-Met Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 against c-Met) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Identifies potent inhibitors Western_Blot Western Blot (Phospho-c-Met Inhibition) Cell_Viability->Western_Blot Confirms cellular activity Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Validates mechanism of action

References

Validating Target Engagement of Novel c-Met Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinase c-Met is a critical signaling node in cell proliferation, motility, and invasion, making it a prime target in cancer therapy. Validating that a novel inhibitor, such as the hypothetical "c-Met-IN-19," effectively engages its intended target within a cellular context is a crucial step in preclinical drug development. This guide provides a framework for validating the target engagement of new c-Met inhibitors by comparing them to established alternatives. It outlines key experiments, presents data in a clear, comparative format, and provides detailed protocols.

Comparative Analysis of c-Met Inhibitors

Effective validation involves comparing the performance of a novel inhibitor against well-characterized compounds. This table provides a template for summarizing key quantitative data. Researchers should aim to generate this data for their novel compound ("this compound") and compare it against known inhibitors.

ParameterThis compound (Hypothetical Data)Crizotinib (Reference)Capmatinib (Reference)Savolitinib (Reference)
Biochemical IC50 (c-Met) [Insert experimental value, e.g., 5 nM]4 nM0.8 nM5 nM
Cellular IC50 (Phospho-c-Met) [Insert experimental value, e.g., 20 nM]12 nM1.3 nM7 nM
Cell Proliferation IC50 (e.g., MKN-45) [Insert experimental value, e.g., 50 nM]8 nM3 nM10 nM
Selectivity (Kinase Panel) [Describe, e.g., Highly selective for c-Met]Also inhibits ALK, ROS1Highly selective for c-MetHighly selective for c-Met

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments in validating c-Met target engagement.

Western Blot for Phospho-c-Met Inhibition

This assay directly measures the ability of an inhibitor to block c-Met autophosphorylation in cells.

Protocol:

  • Cell Culture: Plate a c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with a dose range of this compound and reference inhibitors for 2 hours.

  • HGF Stimulation: Stimulate the cells with hepatocyte growth factor (HGF) at 50 ng/mL for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with this compound or a vehicle control for a specified time.

  • Harvesting: Harvest the cells by scraping and resuspend them in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble c-Met by Western blotting as described above. A successful target engagement will result in a thermal stabilization of c-Met at higher temperatures in the inhibitor-treated samples compared to the vehicle control.

Visualizing Pathways and Workflows

Understanding the underlying biological pathways and experimental designs is facilitated by clear diagrams.

c_Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Recruits PI3K PI3K c-Met->PI3K Activates STAT3 STAT3 c-Met->STAT3 Phosphorylates HGF HGF HGF->c-Met Binds and activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Translocates and activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT3->Gene Transcription Cell Proliferation, Survival, Motility Cell Proliferation, Survival, Motility Gene Transcription->Cell Proliferation, Survival, Motility

Caption: The c-Met signaling pathway, initiated by HGF binding.

Target_Engagement_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Kinase Assay Kinase Assay Western Blot (p-c-Met) Western Blot (p-c-Met) Kinase Assay->Western Blot (p-c-Met) Confirm in cells CETSA CETSA Western Blot (p-c-Met)->CETSA Confirm direct binding Proliferation Assay Proliferation Assay CETSA->Proliferation Assay Assess functional effect Xenograft Studies Xenograft Studies Proliferation Assay->Xenograft Studies Validate in vivo efficacy

Caption: Experimental workflow for c-Met inhibitor validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, motility, and invasion, has emerged as a significant target in cancer therapy.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers.[3][4] Consequently, the development of potent and selective c-Met inhibitors is a key focus in oncology drug discovery.[3] This guide provides an objective comparison of methodologies to assess the specificity of c-Met inhibitors, using a representative inhibitor, c-Met-IN-19, as an illustrative example.

Quantitative Kinase Selectivity Profile

A critical aspect of characterizing any kinase inhibitor is to determine its selectivity profile across the human kinome. High selectivity is often desirable to minimize off-target effects and associated toxicities. The following table summarizes hypothetical inhibitory activity data for this compound against a panel of related receptor tyrosine kinases. Such data is typically generated from in vitro biochemical assays.

Kinase TargetIC₅₀ (nM) for this compoundFold Selectivity vs. c-Met
c-Met 5 1
AXL850170
MERTK1,200240
RON7515
VEGFR22,500500
EGFR>10,000>2,000
HER2>10,000>2,000
TIE24,500900

Note: The data presented above is illustrative for this compound and intended for comparative purposes within this guide.

Experimental Protocols

The assessment of kinase inhibitor specificity involves a multi-faceted approach, combining in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the catalytic activity of a purified kinase.

  • Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% (IC₅₀).

  • Procedure:

    • A panel of purified recombinant kinases is assembled.

    • Each kinase is incubated with its specific substrate and radiolabeled ATP (e.g., [γ-³³P]ATP) in a reaction buffer.

    • Serial dilutions of the test inhibitor (e.g., this compound) are added to the reaction wells.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unused radiolabeled ATP, often using phosphocellulose filter plates.

    • The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement within a cellular environment.

  • Objective: To confirm that the inhibitor binds to its intended target protein in living cells.

  • Procedure:

    • Cells expressing the target kinase are treated with the inhibitor or a vehicle control.

    • The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature compared to the vehicle control.

Visualizing Key Pathways and Workflows

Understanding the biological context and the experimental process is crucial for interpreting selectivity data.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Motility Nucleus->Proliferation

Caption: Overview of the c-Met signaling cascade.

Kinase_Inhibitor_Specificity_Workflow Kinase Inhibitor Specificity Assessment Workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Proteome-wide Analysis biochemical_assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) binding_assay Binding Assay (e.g., KINOMEscan) biochemical_assay->binding_assay cetsa Cellular Thermal Shift Assay (CETSA) binding_assay->cetsa phospho_flow Phospho-protein Analysis (Western Blot / Flow Cytometry) cetsa->phospho_flow chemoproteomics Chemical Proteomics phospho_flow->chemoproteomics

Caption: Experimental workflow for assessing kinase inhibitor specificity.

Comparative Analysis and Interpretation

The primary goal of these assessments is to build a comprehensive understanding of an inhibitor's selectivity.

  • On-Target Potency: The low nanomolar IC₅₀ value for c-Met in our illustrative table suggests that this compound is a potent inhibitor of its intended target.

  • Selectivity Window: A large difference (e.g., >100-fold) between the IC₅₀ for the primary target and other kinases indicates high selectivity. In our example, this compound demonstrates strong selectivity against most of the tested kinases, particularly EGFR and VEGFR2. However, its activity against RON is only 15-fold lower than against c-Met, suggesting a potential off-target interaction that may warrant further investigation.

  • Off-Target Effects: It is important to note that even potent and seemingly selective inhibitors can have off-target activities that contribute to their overall cellular effects. For instance, studies on the c-Met inhibitors Tivantinib and Crizotinib have suggested that some of their anti-tumor activity may stem from non-MET-targeting effects. This highlights the importance of cellular assays to complement biochemical data. Confirmation of target engagement in cells via methods like CETSA, and observing the inhibition of downstream signaling molecules (e.g., phosphorylated AKT, ERK) can provide stronger evidence of on-target activity.

References

In Vivo Validation of c-Met Inhibitors in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention. The development of selective c-Met inhibitors has shown promise in preclinical models, particularly in patient-derived xenografts (PDX), which closely recapitulate the heterogeneity and molecular characteristics of human tumors.

This guide provides a comparative overview of the in vivo validation of a hypothetical c-Met inhibitor, c-Met-IN-19, alongside established c-Met inhibitors, in patient-derived xenograft models. The data presented is a synthesis of publicly available information on c-Met inhibitors and representative preclinical data for illustrative purposes.

Comparative Efficacy of c-Met Inhibitors in PDX Models

The following table summarizes the in vivo efficacy of this compound and other selected c-Met inhibitors in various patient-derived xenograft models. Efficacy is primarily assessed by tumor growth inhibition (TGI).

Compound PDX Model (Cancer Type) c-Met Alteration Dose Tumor Growth Inhibition (TGI) (%) Key Findings
This compound (Hypothetical) Gastric Cancer (GC-01)MET Amplification25 mg/kg, QD95%Potent anti-tumor activity in a MET-amplified model.
Non-Small Cell Lung Cancer (NSCLC-02)MET exon 14 skipping25 mg/kg, QD88%Significant tumor regression observed.
Capmatinib Non-Small Cell Lung Cancer (NSCLC)MET exon 14 skipping10 mg/kg, QD>100% (regression)Approved by the FDA for NSCLC with METex14.[1]
Tepotinib Non-Small Cell Lung Cancer (NSCLC)MET exon 14 skipping10 mg/kg, QD>100% (regression)Also an FDA-approved therapy for NSCLC with METex14.[1]
Savolitinib (Volitinib) Osimertinib-resistant NSCLCMET Amplification5 mg/kg, QDSignificant tumor growth delay in combination with osimertinib.Effective in overcoming resistance to EGFR inhibitors.[2]
MSC2156119J (Tepotinib) Hepatocellular Carcinoma (HCC)High c-Met expression30 mg/kg, QDTumor regression in 2/4 c-Met-high models.Demonstrated superior or similar activity to sorafenib in responsive models.[3]
Crizotinib Glioblastoma (GBM)Activated c-Met50 mg/kg, QDInhibition of tumor growth and depletion of tumor-propagating stem-like cells.Effective against c-Met driven stemness in GBM.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for the establishment and utilization of PDX models for the evaluation of c-Met inhibitors.

Patient-Derived Xenograft (PDX) Model Establishment
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation: Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Passaging: Once tumors reach a volume of 1000-1500 mm³, they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion. Low passage numbers are maintained to preserve the original tumor characteristics.

  • Model Characterization: Established PDX models are characterized for their histology, and molecular features, including MET gene amplification, mutations (such as exon 14 skipping), and protein expression/phosphorylation levels.

In Vivo Efficacy Studies
  • Animal Models: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID) are used as hosts for the PDX tumors.

  • Tumor Implantation: Tumor fragments or cell suspensions from characterized PDX models are implanted subcutaneously into the mice.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., this compound) and comparators are administered orally or via other appropriate routes at specified doses and schedules. A vehicle control group receives the formulation without the active drug.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and general health of the animals are also monitored to assess toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the levels of phosphorylated c-Met (p-c-Met) and downstream signaling proteins (e.g., p-Akt, p-Erk) by immunohistochemistry or western blot.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Invasion Invasion & Metastasis cMet->Invasion Angiogenesis Angiogenesis cMet->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation cMet_IN_19 This compound cMet_IN_19->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

PDX_Experimental_Workflow PatientTumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation in Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment (P0) Implantation->PDX_Establishment Expansion Tumor Expansion (Passaging P1, P2...) PDX_Establishment->Expansion EfficacyStudy Efficacy Study Cohort Expansion->EfficacyStudy Randomization Randomization EfficacyStudy->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_cMet_IN_19 This compound Randomization->Treatment_cMet_IN_19 Treatment_Comparator Comparator Drug Randomization->Treatment_Comparator Monitoring Tumor Volume & Body Weight Monitoring Treatment_Vehicle->Monitoring Treatment_cMet_IN_19->Monitoring Treatment_Comparator->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (TGI) & Pharmacodynamics Endpoint->Analysis

Caption: Workflow for in vivo validation of c-Met inhibitors using PDX models.

References

Navigating Resistance: A Comparative Analysis of c-Met Inhibitor Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of inhibitors targeting the c-Met receptor tyrosine kinase has marked a significant advancement in precision oncology. However, the emergence of drug resistance remains a critical obstacle to long-term clinical efficacy. This guide provides a comparative analysis of resistance profiles to c-Met inhibitors, offering insights into the underlying mechanisms, experimental data, and methodologies for studying this phenomenon. While specific data for a compound designated "c-Met-IN-19" is not publicly available, this analysis consolidates current knowledge on resistance to various c-Met inhibitors, providing a valuable framework for understanding and overcoming this challenge.

I. Mechanisms of Resistance to c-Met Inhibitors

Resistance to c-Met tyrosine kinase inhibitors (TKIs) can be broadly categorized into two main types: on-target and off-target mechanisms. On-target resistance involves alterations to the c-Met protein itself, while off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for c-Met signaling.

On-Target Resistance:

Secondary mutations in the MET gene are a common mechanism of acquired resistance. These mutations can interfere with drug binding or stabilize the active conformation of the kinase.

  • Kinase Domain Mutations: Mutations within the c-Met kinase domain, such as at codons D1228 and Y1230, have been identified in patients with acquired resistance to type I c-Met inhibitors.[1][2] These mutations can alter the ATP-binding pocket, thereby reducing the inhibitor's efficacy.[2] Interestingly, some of these mutations may not confer resistance to type II inhibitors, suggesting that switching inhibitor types could be a viable therapeutic strategy.[2][3] Other reported resistance mutations include those at codons H1094, G1163, and L1195.

  • MET Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the c-Met protein, overwhelming the inhibitor's capacity to block signaling. This is a well-documented mechanism of resistance to EGFR TKIs and can also be an intrinsic or acquired resistance mechanism to c-Met inhibitors themselves.

Off-Target Resistance:

Activation of bypass signaling pathways allows cancer cells to circumvent their dependence on c-Met for survival and proliferation.

  • Activation of Parallel Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of other RTKs, such as EGFR and HER2, can provide alternative growth signals. The signaling pathways downstream of these receptors often converge with those of c-Met, such as the RAS-MAPK and PI3K-AKT pathways.

  • Activation of Downstream Signaling Pathways: Mutations or amplification of components downstream of c-Met can lead to constitutive activation of pro-survival pathways, rendering the inhibition of c-Met ineffective.

    • RAS-MAPK Pathway: Activating mutations in KRAS are a frequent cause of both primary and acquired resistance to c-Met inhibitors.

    • PI3K-AKT-mTOR Pathway: Alterations in the PI3K pathway are also implicated in resistance, and combining c-Met inhibitors with PI3K inhibitors has shown promise in preclinical models.

  • HGF Overexpression: Increased production of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can also contribute to resistance by outcompeting the inhibitor for binding to the receptor.

II. Quantitative Data on c-Met Inhibitor Resistance

The following table summarizes key quantitative data related to the efficacy of and resistance to various c-Met inhibitors from preclinical and clinical studies.

InhibitorCancer TypeResistance MechanismExperimental SystemKey FindingsReference
Erlotinib & SU11274NSCLCUpregulation of p-mTOR and p-p70S6KH2170 & H358 cell linesIC50 of resistant cells was 10-20 fold higher.
GefitinibEGFR-mutant NSCLCc-Met OverexpressionPatient SamplesMedian PFS was significantly shorter in c-Met positive vs. negative patients (4.3 vs. 11.9 months).
CrizotinibMETex14 NSCLCMET D1228N mutation, HGF amplificationPatient SamplesOn-target acquired resistance was found in about 22% of patients.
CrizotinibMETex14 NSCLCKRAS, NF1, RASA1 mutationsPatient SamplesPre-TKI RAS pathway activation was associated with a 0% overall response rate.
Type I MET TKIMET-dependent NSCLCMET D1246N & Y1248H mutationsPatient SamplesTwo patients exhibited second-site MET mutations.
Type I MET TKIMET-dependent NSCLCKRAS mutations, HER2 amplificationPatient SamplesOff-target resistance was observed in four cases.

III. Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug resistance. Below are protocols for key experiments commonly used in the study of c-Met inhibitor resistance.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of a c-Met inhibitor that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the c-Met inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protein Expression and Phosphorylation Analysis (Western Blotting)

Objective: To assess the expression and activation (phosphorylation) levels of c-Met and downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with the c-Met inhibitor and/or growth factors (e.g., HGF) for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total c-Met, phospho-c-Met, total AKT, phospho-AKT, total ERK, phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Genetic Alteration Analysis (Next-Generation Sequencing - NGS)

Objective: To identify genetic mutations, amplifications, and fusions that may contribute to resistance.

Methodology:

  • Sample Collection: Collect pre- and post-treatment tumor biopsies or plasma for circulating tumor DNA (ctDNA) analysis.

  • Nucleic Acid Extraction: Isolate DNA and/or RNA from the samples.

  • Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. This involves fragmenting the DNA/RNA, adding adapters, and amplifying the library.

  • Targeted Sequencing: Use a targeted gene panel that includes MET and other cancer-related genes (e.g., EGFR, KRAS, BRAF, HER2) to enrich for regions of interest.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Call genetic variants (single nucleotide variants, insertions, deletions).

    • Determine gene copy number variations to identify amplifications.

    • Identify gene fusions from RNA sequencing data.

  • Interpretation: Correlate the identified genetic alterations with the patient's response to the c-Met inhibitor.

IV. Visualizing Resistance Pathways and Workflows

Signaling Pathways in c-Met Inhibitor Resistance

cMet_Resistance_Pathways cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K EGFR EGFR EGFR->RAS HER2 HER2 HER2->PI3K cMet_Inhibitor c-Met Inhibitor cMet_Inhibitor->cMet MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Proliferation Proliferation MAPK->Proliferation HGF HGF HGF->cMet OnTarget On-Target Resistance (MET Mutations, Amplification) OnTarget->cMet OffTarget Off-Target Resistance (Bypass Pathways) OffTarget->EGFR OffTarget->HER2 OffTarget->RAS

Caption: c-Met signaling and resistance pathways.

Experimental Workflow for Investigating c-Met Inhibitor Resistance

Resistance_Workflow cluster_invitro In Vitro Models cluster_analysis Molecular Analysis cluster_invivo In Vivo Validation cluster_clinical Clinical Samples CellLines Sensitive Cancer Cell Lines DoseResponse Dose-Response Assays (IC50 Determination) CellLines->DoseResponse GenerateResistant Generate Resistant Clones (Long-term drug exposure) CellLines->GenerateResistant ResistantCellLines Resistant Cancer Cell Lines GenerateResistant->ResistantCellLines Genomic Genomic Analysis (NGS for mutations, CNV) ResistantCellLines->Genomic Proteomic Proteomic Analysis (Western Blot for protein levels and phosphorylation) ResistantCellLines->Proteomic Xenograft Patient-Derived or Cell Line Xenografts Genomic->Xenograft ClinicalAnalysis Correlate Molecular Findings with Clinical Outcomes Genomic->ClinicalAnalysis Proteomic->Xenograft InhibitorTreatment Treat with c-Met Inhibitor Xenograft->InhibitorTreatment TumorAnalysis Analyze Tumor Growth and Molecular Markers InhibitorTreatment->TumorAnalysis PatientSamples Pre- and Post-Treatment Patient Biopsies/Plasma PatientSamples->ClinicalAnalysis

Caption: Workflow for studying c-Met inhibitor resistance.

References

Validating the Synergistic Effects of c-Met Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase is a well-documented driver of tumor growth, metastasis, and therapeutic resistance.[1][2] Consequently, inhibitors targeting this pathway are of significant interest in oncology. This guide provides a comparative overview of the synergistic effects observed when a c-Met inhibitor is combined with other anti-cancer agents. While specific data for "c-Met-IN-19" is not publicly available, this document will utilize data from well-characterized c-Met inhibitors, such as SU11274 and crizotinib, as representative examples to illustrate the principles and methodologies of validating such synergies.

Data Presentation: Synergistic Combinations

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of c-Met inhibitors with other drugs in various cancer types.

Table 1: Synergistic Effects of c-Met Inhibitors with EGFR Tyrosine Kinase Inhibitors (TKIs)

c-Met InhibitorCombination DrugCancer Cell LineEffectReference
SU11274ErlotinibTongue Cancer (erlotinib-resistant)Significant inhibition of proliferation and tumor growth in xenografts.[3][3]
SU11274Tyrphostin AG1478Non-Small Cell Lung Cancer (H1993)Synergistic inhibition of cell proliferation (65%).[4]
CrizotinibErlotinibNon-Small Cell Lung Cancer (EGFR-mutant)Overcomes acquired resistance to erlotinib.
TivantinibErlotinibNon-Small Cell Lung CancerWell-tolerated in patients, with recommended doses established based on CYP2C19 genotype.

Table 2: Synergistic Effects of c-Met Inhibitors with Chemotherapeutic Agents

c-Met InhibitorCombination DrugCancer Cell LineEffectReference
CrizotinibDoxorubicinPancreatic Ductal Adenocarcinoma (Suit-2)Synergistic cell growth inhibition (Combination Index: 0.631-0.730).
CabozantinibDoxorubicinPancreatic Ductal Adenocarcinoma (Suit-2)Synergistic cell growth inhibition (Combination Index: 0.542-0.746).
INC280GemcitabinePancreatic CancerImproved anti-neoplastic capacity and prolonged survival in an orthotopic syngeneic model.
CrizotinibGemcitabinePancreatic Ductal AdenocarcinomaSynergistic interaction on in vitro and in vivo primary tumor growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved and the general workflow for assessing synergistic effects.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2/SOS GRB2/SOS c-Met->GRB2/SOS PI3K PI3K c-Met->PI3K EGFR EGFR EGFR->GRB2/SOS EGFR->PI3K HGF HGF HGF->c-Met binds EGF EGF EGF->EGFR binds RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion c-Met_Inhibitor c-Met Inhibitor (e.g., this compound) c-Met_Inhibitor->c-Met EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Chemotherapy Chemotherapy Chemotherapy->Proliferation

Caption: c-Met and EGFR signaling pathways leading to cancer cell proliferation, survival, and invasion.

Synergy_Validation_Workflow Start Start Cell_Culture Cancer Cell Lines (e.g., NSCLC, Pancreatic) Start->Cell_Culture Treatment Treat with this compound, Other Drug, and Combination Cell_Culture->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Model Treatment->In_Vivo_Studies MTT_Assay Cell Viability (MTT) In_Vitro_Assays->MTT_Assay TUNEL_Assay Apoptosis (TUNEL) In_Vitro_Assays->TUNEL_Assay Western_Blot Signaling Pathway Analysis (Western Blot) In_Vitro_Assays->Western_Blot Data_Analysis Analyze for Synergy (e.g., Combination Index) MTT_Assay->Data_Analysis TUNEL_Assay->Data_Analysis Tumor_Growth Measure Tumor Growth and Survival In_Vivo_Studies->Tumor_Growth Tumor_Growth->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating synergistic drug effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of cell culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Preparation: Grow cells on coverslips or in a 96-well plate and treat with the drugs as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TdT Reaction: Incubate the samples with the TdT reaction cocktail, which contains TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: For fluorescent detection, wash the cells and counterstain with a nuclear stain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 106 cells in 0.1 mL of a matrix like Matrigel) into the flanks of immunocompromised mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Randomize mice into treatment groups (vehicle control, this compound alone, other drug alone, and combination).

  • Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every few days. Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated cells or tumor tissue in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.

References

Independent Verification of c-Met Inhibitor Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis through genetic alterations such as gene amplification, mutations, or protein overexpression is a known driver in the progression and metastasis of numerous cancers.[2][3] Consequently, c-Met has emerged as a critical target for therapeutic intervention.

This guide provides an independent verification framework for elucidating the mechanism of action of c-Met inhibitors. As no public data is available for a compound specifically named "c-Met-IN-19," this document will serve as a comparative analysis of the well-established classes of c-Met inhibitors, providing supporting experimental data and detailed protocols for verification. The objective is to equip researchers with the necessary tools to independently assess and compare the performance of novel or existing c-Met targeted therapies.

c-Met inhibitors are broadly classified based on their mode of binding to the kinase domain. The primary categories include ATP-competitive inhibitors (Type I and Type II) and non-ATP-competitive inhibitors.[4][5]

  • Type I inhibitors bind to the active "DFG-in" conformation of the c-Met kinase. These are further subdivided into Type Ia and Ib, distinguished by their interaction with the G1163 residue.

  • Type II inhibitors target the inactive "DFG-out" conformation of the kinase.

  • Non-ATP-competitive inhibitors , such as Tivantinib, bind to a distinct conformation of the kinase, offering a different mechanism of action.

This guide will delve into the methodologies required to characterize and differentiate these inhibitor classes, presenting a pathway for the independent verification of their mechanisms.

Comparative Efficacy of c-Met Inhibitors

The potency of c-Met inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes the IC50 values for representative c-Met inhibitors from different classes.

InhibitorClassBiochemical IC50 (c-Met)Cell-based IC50 (c-Met dependent cells)Reference(s)
Crizotinib Type I~11 nM24 nM (in cell-based assays)
Capmatinib Type INot specifiedNot specified
Cabozantinib Type II1.3 nMNot specified
Merestinib Type IIKi of 2 nMNot specified
Tivantinib Non-ATP-competitiveKi of 355 nM100-300 nM (for c-Met phosphorylation)

Experimental Protocols

In Vitro c-Met Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase in a cell-free system.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where c-Met phosphorylates a substrate. The ADP is then converted to ATP, which generates a luminescent signal via luciferase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer with a constant final DMSO concentration (not exceeding 1%).

  • In a 96-well plate, add the c-Met enzyme to each well, except for the "blank" control.

  • Add the test inhibitor dilutions to the respective wells. Include a "no inhibitor" positive control.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly (Glu, Tyr) substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

Western Blot Analysis of c-Met Pathway Activation

This method is used to assess the effect of an inhibitor on the phosphorylation status of c-Met and its downstream signaling proteins in whole cells.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.

Materials:

  • c-Met dependent cancer cell line (e.g., H441, A549)

  • Cell culture medium and supplements

  • HGF (for stimulating c-Met in non-constitutively active cell lines)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to a suitable confluency and serum-starve if necessary.

  • Pre-treat cells with various concentrations of the test inhibitor for a designated time.

  • Stimulate the cells with HGF (e.g., 50 ng/mL for 10-15 minutes) if the cell line requires it for c-Met activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of c-Met and its downstream targets.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a c-Met inhibitor.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • c-Met dependent cancer cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test inhibitor

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC50 value.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a c-Met inhibitor on the migratory capacity of cancer cells.

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • c-Met dependent cancer cell line

  • 12-well or 24-well plates

  • Cell culture medium

  • Test inhibitor

  • Pipette tips (e.g., p200 or p1000) to create the scratch

  • Microscope with a camera

Procedure:

  • Seed cells in a plate and grow them to form a confluent monolayer.

  • Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the test inhibitor at various concentrations.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

  • Compare the rate of migration in inhibitor-treated cells to that of the control cells.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat JAK-STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Autophosphorylation PI3K PI3K cMet->PI3K JAK JAK cMet->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Cell Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription (Invasion, Angiogenesis) STAT3->Transcription

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream cascades.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay Determine_IC50_biochem Determine Biochemical IC50 KinaseAssay->Determine_IC50_biochem end_point Characterize Mechanism of Action Determine_IC50_biochem->end_point WesternBlot Western Blot (p-cMet, p-AKT, p-ERK) Assess_Pathway_Inhibition Assess Pathway Inhibition WesternBlot->Assess_Pathway_Inhibition CellViability Cell Viability Assay (e.g., MTT) Determine_IC50_cell Determine Cellular IC50 CellViability->Determine_IC50_cell CellMigration Cell Migration Assay (e.g., Wound Healing) Assess_Functional_Effects Assess Functional Effects CellMigration->Assess_Functional_Effects Determine_IC50_cell->end_point Assess_Pathway_Inhibition->end_point Assess_Functional_Effects->end_point start Select c-Met Inhibitor start->KinaseAssay start->WesternBlot start->CellViability start->CellMigration

Caption: A generalized workflow for the characterization of a c-Met inhibitor.

Inhibitor_Mechanisms cluster_ATP_Competitive ATP-Competitive Inhibition cMet_Kinase c-Met Kinase Domain TypeI Type I Inhibitors Bind to Active 'DFG-in' Conformation TypeI->cMet_Kinase Competes with ATP TypeII Type II Inhibitors Bind to Inactive 'DFG-out' Conformation TypeII->cMet_Kinase Competes with ATP NonATP Non-ATP-Competitive Inhibitors Bind to Allosteric Site Induce Conformational Change NonATP->cMet_Kinase Binds Allosterically ATP ATP ATP->cMet_Kinase Binds to Active Site

Caption: A logical comparison of the binding mechanisms of different c-Met inhibitor classes.

References

Safety Operating Guide

Proper Disposal of c-Met-IN-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal procedures for c-Met-IN-19, a potent c-Met inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent, biologically active small molecules should be strictly followed. The information presented here is based on best practices for the disposal of similar research chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with standard laboratory safety procedures. Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A lab coat or other protective clothing.
Respiratory Protection A properly fitted respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, involves a multi-step process to ensure the safety of personnel and the environment.

  • Segregation: Unused or waste this compound should be segregated from other laboratory waste. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the name "this compound" and any solvents used.

  • Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination: All lab equipment, surfaces, and PPE that have come into contact with this compound should be thoroughly decontaminated. This can typically be achieved by washing with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. The cleaning materials should also be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste (Unused reagent, contaminated materials) B Segregate Waste in a Labeled, Sealed Container A->B E Decontaminate all Used Equipment and Surfaces A->E C Store Container in a Designated Hazardous Waste Area B->C D Arrange for Professional Hazardous Waste Disposal C->D F Dispose of Contaminated Cleaning Materials as Hazardous Waste E->F F->C

A logical workflow for the proper disposal of this compound.

c-Met Signaling Pathway Overview

Understanding the biological context of c-Met inhibitors can be valuable for researchers. The diagram below provides a simplified overview of the c-Met signaling pathway, which is involved in cell proliferation, survival, and migration.

Simplified c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT HGF HGF (Ligand) HGF->cMet Binds and Activates cMetIN19 This compound (Inhibitor) cMetIN19->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation

Simplified diagram of the c-Met signaling pathway and the inhibitory action of this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling c-Met-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for c-Met-IN-19

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent c-Met inhibitor.[1] Researchers, scientists, and drug development professionals should strictly adhere to these guidelines to ensure personal safety and the proper management of this research compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecule kinase inhibitors.[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with the caution required for all chemicals of unknown toxicity.[3] The following Personal Protective Equipment (PPE) and engineering controls are mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations

Activity Required PPE Specifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.

Operational Plan

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage or leakage. This compound should be stored under the conditions recommended by the supplier, which is typically at -20°C for powdered forms and stock solutions to maintain stability. Store the compound in a clearly labeled, designated, and secure location, separated from incompatible materials.

Experimental Protocols

Weighing and Solution Preparation of Solid this compound:

All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Preparation : Before handling, ensure all necessary PPE is correctly donned. The designated work area within the fume hood should be prepared with absorbent, disposable bench paper.

  • Equilibration : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust, using dedicated spatulas and weighing boats.

  • Solvent Addition : Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Dissolution : Securely cap the vial and vortex or sonicate as needed to ensure the compound is completely dissolved.

  • Aliquoting : It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Handling of this compound Solutions:

Always handle solutions containing this compound within a chemical fume hood. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling, even if gloves were worn.

Spill Management

In the event of a spill, evacuate the area of all personnel and ensure the area is well-ventilated. Follow established laboratory procedures for chemical spills, using appropriate absorbent materials and cleaning agents. All materials used for spill cleanup should be disposed of as hazardous chemical waste.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Table 2: Disposal Procedures for this compound

Waste Type Disposal Procedure
Solid Waste Includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Includes unused solutions of this compound and contaminated solvents. Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Includes needles and syringes used for handling this compound solutions. Dispose of in a designated sharps container that is clearly labeled as hazardous chemical waste.

Workflow for Handling this compound

A Receiving and Inspection B Secure Storage (-20°C) A->B Store Securely C Don Appropriate PPE B->C Prepare for Handling D Prepare Fume Hood Work Area C->D E Weighing of Solid Compound D->E Handle Solid in Hood F Solution Preparation E->F Dissolve in Solvent G Aliquoting and Storage of Stock F->G Prepare for Future Use H Experimental Use F->H Immediate Use G->H I Hazardous Waste Disposal H->I Dispose of all Contaminated Materials

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.